C.I. Acid yellow 48
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6359-99-5 |
|---|---|
Molecular Formula |
C23H18Cl2N5NaO6S2 |
Molecular Weight |
618.4 g/mol |
IUPAC Name |
sodium 2,5-dichloro-4-[3-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H19Cl2N5O6S2.Na/c1-13-8-9-16(10-20(13)37(32,33)29-15-6-4-3-5-7-15)26-27-22-14(2)28-30(23(22)31)19-11-18(25)21(12-17(19)24)38(34,35)36;/h3-12,22,29H,1-2H3,(H,34,35,36);/q;+1/p-1 |
InChI Key |
HKTOCEMTZDAQKB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Other CAS No. |
6359-99-5 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate
A Technical Guide to the Synthesis and Characterization of Phenyl-Azo-Pyrazolone Dyes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound, Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, is not extensively documented in publicly available scientific literature. This guide therefore provides a representative, in-depth methodology for the synthesis and characterization of structurally analogous phenyl-azo-pyrazolone dyes, a significant class of compounds with wide applications.[1][2][3]
Introduction
Azo dyes incorporating a pyrazolone core are a prominent class of chromophores used extensively in the textile industry, photography, and increasingly, in pharmaceuticals due to their diverse biological activities.[2][4] These compounds are characterized by an azo group (-N=N-) linking an aromatic system to a pyrazolone heterocycle.[3] Their synthesis is typically achieved through a well-established sequence of diazotization followed by an azo coupling reaction.[1][2] This document outlines a detailed protocol for the synthesis of a representative dye and the subsequent analytical workflow for its structural confirmation and characterization.
Proposed Synthetic Pathway
The synthesis of a title compound analogue is a two-step process:
-
Diazotization: An aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[5][6]
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, in this case, a substituted pyrazolone, to form the final azo dye.[7][8][9]
A generalized reaction scheme is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. Diazotization Reaction Mechanism [unacademy.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Physicochemical properties of dichlorobenzenesulphonate azo pyrazole derivatives
An In-depth Technical Guide on the Physicochemical Properties of Dichlorobenzenesulphonate Azo Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobenzenesulphonate azo pyrazole derivatives represent a unique class of organic compounds characterized by a pyrazole core linked to a dichlorobenzene ring via an azo bridge, and further substituted with a sulphonate group. This combination of functional groups is expected to confer a range of interesting physicochemical properties, making them relevant to various fields, from dye chemistry to materials science and potentially pharmacology. The dichlorophenyl group imparts hydrophobicity and can influence the electronic properties of the molecule. The azo group is a well-known chromophore, responsible for the color of these compounds. The pyrazole ring is a versatile heterocyclic scaffold found in many biologically active molecules. Finally, the sulphonate group is a strong electron-withdrawing group that significantly increases water solubility and can be used to modulate the electronic and biological properties of the molecule.
Physicochemical Properties
The physicochemical properties of dichlorobenzenesulphonate azo pyrazole derivatives are determined by the interplay of their constituent functional groups. The following tables summarize quantitative data for related compounds, providing a basis for estimating the properties of the target derivatives.
Table 1: Melting Points and Solubility of Related Azo Dyes and Pyrazole Derivatives
| Compound/Class | Melting Point (°C) | Solubility |
| Azo Dyes (general) | Varies widely, often >200°C | Generally low in water, soluble in organic solvents.[1] |
| Sulfonated Azo Dyes | Generally high, often decomposing before melting | High in water, low in non-polar organic solvents.[2][3] |
| Disperse Orange 1 (an azo dye) | - | Insoluble in water. |
| Dichlorophenyl Pyrazole Derivatives | Varies depending on substitution | Generally soluble in common organic solvents like DMSO and DMF. |
Table 2: Spectroscopic Data of Related Compounds
| Compound/Class | UV-Vis (λmax, nm) | ¹H NMR (δ, ppm) |
| Azo Dyes | Typically in the range of 300-600 nm, depending on substitution and solvent.[4] | Aromatic protons in the range of 7.0-8.5 ppm. |
| Pyrazole | - | 7.6 (s, 1H, H4), 6.2 (s, 1H, H3/H5).[5] |
| Benzenesulfonic acid | - | Aromatic protons typically in the range of 7.5-8.0 ppm. |
| 4-(1H-Pyrazol-1-yl) Benzenesulfonamide | - | Pyrazole H4 at 7.7 ppm; Phenyl protons at 7.6-7.8 ppm.[5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of dichlorobenzenesulphonate azo pyrazole derivatives, based on established procedures for analogous compounds.
Synthesis
The synthesis of these derivatives typically involves a two-step process: diazotization of a dichlorophenylamine derivative, followed by an azo coupling reaction with a pyrazole derivative. Subsequent sulfonation can be carried out on the final product.
Step 1: Diazotization of 2,5-Dichloroaniline
-
Dissolve 2,5-dichloroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling with a Pyrazole Derivative
-
Dissolve the desired pyrazole derivative (e.g., 3-methyl-1-phenyl-5-pyrazolone) in a suitable solvent, such as ethanol or a basic aqueous solution.
-
Cool the pyrazole solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the pyrazole solution with constant stirring.
-
Maintain the pH of the reaction mixture (typically alkaline for phenols and acidic for anilines) to facilitate the coupling reaction.
-
Allow the reaction to proceed for 1-2 hours at low temperature.
-
The resulting azo pyrazole derivative will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry.
Step 3: Sulfonation
-
The synthesized dichlorophenyl azo pyrazole derivative can be sulfonated using a suitable sulfonating agent.
-
A common method involves reacting the compound with concentrated sulfuric acid or oleum.
-
The reaction temperature and time will need to be optimized depending on the specific substrate to achieve the desired degree of sulfonation without decomposition.
-
The sulfonated product can be isolated by pouring the reaction mixture into ice water, which causes the product to precipitate.
Characterization
UV-Visible Spectroscopy
-
Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., ethanol, water, or DMSO).
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.
-
The λmax will indicate the position of maximum absorption, which is characteristic of the chromophore.
¹H NMR Spectroscopy
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Record the ¹H NMR spectrum.
-
The chemical shifts, splitting patterns, and integration of the peaks will provide information about the structure of the molecule, confirming the presence of the dichlorophenyl, azo, and pyrazole moieties.
Mass Spectrometry
-
Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., ESI, MALDI).
-
The mass spectrum will show the molecular ion peak, confirming the molecular weight of the synthesized compound.
-
Fragmentation patterns can provide further structural information.
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for dichlorobenzenesulphonate azo pyrazole derivatives.
Characterization Workflow
Caption: Experimental workflow for the characterization of synthesized derivatives.
Structure-Property Relationshipsdot
// Central Node Molecule [label="Dichlorobenzenesulphonate\nAzo Pyrazole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Functional Groups Dichlorobenzene [label="Dichlorobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azo [label="Azo Group", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole [label="Pyrazole Ring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulphonate [label="Sulphonate Group", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Properties Hydrophobicity [label="Hydrophobicity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Color [label="Color (Chromophore)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BiologicalActivity [label="Potential Biological Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Water Solubility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Dichlorobenzene -> Molecule [color="#EA4335"]; Azo -> Molecule [color="#FBBC05"]; Pyrazole -> Molecule [color="#34A853"]; Sulphonate -> Molecule [color="#5F6368"];
Molecule -> Hydrophobicity [dir=back, color="#EA4335"]; Molecule -> Color [dir=back, color="#FBBC05"]; Molecule -> BiologicalActivity [dir=back, color="#34A853"]; Molecule -> Solubility [dir=back, color="#5F6368"]; }
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 3. Azo dye - Wikipedia [en.wikipedia.org]
- 4. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectral analysis of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, an arylazo pyrazolone dye. This document details the expected spectroscopic characteristics based on the analysis of structurally related compounds. It includes methodologies for ultraviolet-visible (UV-Vis) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The presented data, organized into clear tables and diagrams, serves as a foundational resource for researchers engaged in the study and development of similar chemical entities.
Introduction
Arylazo pyrazolone dyes are a significant class of organic compounds characterized by the presence of an azo group (—N=N—) linked to a pyrazolone ring. These compounds are widely utilized as colorants and have garnered interest in various fields, including pharmaceuticals, due to their diverse biological activities. The specific compound, Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, integrates several key functional moieties: a pyrazolone core, an azo linkage, a sulfonamide group, and substituted aromatic rings. Understanding the spectral properties of this molecule is crucial for its identification, characterization, and quality control in research and development settings. This guide synthesizes expected spectral data and outlines the experimental protocols necessary for a thorough analysis.
Predicted Spectral Data
The following tables summarize the anticipated quantitative data from various spectral analyses. This data is compiled from literature on compounds containing similar functional groups, including pyrazole azo dyes, sulfonamides, and substituted benzene derivatives.[1][2][3][4][5][6]
Table 1: Predicted UV-Visible Spectral Data
| Parameter | Predicted Value | Solvent |
| λmax 1 | ~240-260 nm | Ethanol/Water |
| λmax 2 | ~320-350 nm | Ethanol/Water |
| Molar Absorptivity (ε) | Concentration-dependent | - |
Note: The absorption maxima (λmax) are attributed to π → π and n → π* electronic transitions within the aromatic systems and the azo group.*[2]
Table 2: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H (Anilinosulphonyl) | ~3350–3310 |
| C-H (Aromatic) | ~3060–3020 |
| C=O (Pyrazolone) | ~1680–1630 |
| C=N (Pyrazolone) | ~1620–1580 |
| N=N (Azo) | ~1450–1400 |
| S=O (Sulfonamide) | ~1340–1320 (asymmetric), ~1160–1140 (symmetric) |
| C-Cl (Dichlorobenzene) | ~800–600 |
Note: The presence of these characteristic peaks in an FT-IR spectrum would confirm the major functional groups within the molecule.[3][5][7]
Table 3: Predicted ¹H NMR Spectral Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (multiple) | 6.5–8.5 | Multiplets |
| N-H (Sulfonamide) | ~9.5-10.5 | Singlet (broad) |
| CH (Pyrazolone ring) | ~3.8-4.2 | Doublet of doublets |
| CH₂ (Pyrazolone ring) | ~3.2-3.8 | Doublet of doublets |
| CH₃ (Pyrazolone ring) | ~2.3-2.5 | Singlet |
| CH₃ (Tolyl) | ~2.3-2.4 | Singlet |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the solvent used.[3][8]
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (Pyrazolone) | ~160-170 |
| C=N (Pyrazolone) | ~150-155 |
| Aromatic Carbons | ~110-150 |
| CH (Pyrazolone ring) | ~55-60 |
| CH₃ (Pyrazolone ring) | ~15-20 |
| CH₃ (Tolyl) | ~20-25 |
Note: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.[3][7]
Table 5: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Weight | 683.02 g/mol (for the sodium salt) |
| Monoisotopic Mass | 681.00 g/mol (for the free acid) |
| Major Fragmentation Ions | Corresponding to the loss of SO₂, cleavage of the azo bond, and fragmentation of the aromatic rings. |
Note: Mass spectrometry is essential for determining the molecular weight and elucidating the structure through fragmentation patterns.
Experimental Protocols
Detailed methodologies for the key spectral analyses are provided below. These protocols are based on standard laboratory practices for the characterization of organic compounds.
UV-Visible Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to a concentration of 1 mg/mL. Serial dilutions are then made to obtain concentrations in the range of 1-10 µg/mL.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is calibrated using the solvent as a blank.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200–800 nm.
-
Analysis: The wavelengths of maximum absorbance (λmax) are determined from the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer is used. A background spectrum of the KBr pellet is recorded first.
-
Data Acquisition: The sample pellet is placed in the sample holder, and the spectrum is recorded, typically over a range of 4000–400 cm⁻¹.
-
Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5–10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used for each type of experiment.
-
Analysis: The chemical shifts (δ), multiplicities, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts of the signals in the ¹³C NMR spectrum are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of compound. The instrument can be operated in either positive or negative ion mode.
-
Data Acquisition: The sample solution is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide further structural information.
Visualizations
The following diagrams illustrate the general workflow for the spectral analysis of the target compound.
References
- 1. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints [mdpi.com]
- 2. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ripublication.com [ripublication.com]
- 6. Ft-Ir and Computational Study of Sulphaguanidine : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of Anilinosulphonyl-p-tolyl Azo Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of anilinosulphonyl-p-tolyl azo pyrazole compounds. Due to the limited availability of public data on this specific class of compounds, this document outlines generalized experimental protocols based on standard pharmaceutical industry practices for analogous chemical structures, such as pyrazole derivatives, sulfonamides, and azo dyes.
Introduction
Anilinosulphonyl-p-tolyl azo pyrazole compounds are a class of molecules that incorporate three key functional groups: a pyrazole ring, an azo group, and a sulfonamide linkage. These moieties are prevalent in medicinal chemistry, suggesting the potential for diverse pharmacological activities. A thorough understanding of their solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations.
Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The azo group is a well-known chromophore and is present in many dyes and some pharmaceutical agents. Sulfonamides are a cornerstone of antibacterial therapy and are also found in diuretics, anticonvulsants, and anti-inflammatory drugs. The combination of these groups in one molecule necessitates a detailed investigation of its physicochemical properties.
Solubility Studies
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. The following section details proposed methodologies for assessing the solubility of anilinosulphonyl-p-tolyl azo pyrazole compounds.
2.1. Experimental Protocols
2.1.1. Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Materials:
-
Anilinosulphonyl-p-tolyl azo pyrazole compound (crystalline solid)
-
Phosphate buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4)
-
Purified water
-
Co-solvents (e.g., ethanol, propylene glycol, PEG 400) if required
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4).
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved particles settle.
-
Centrifuge the samples to separate the supernatant from the solid material.
-
Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.
-
The experiment should be performed in triplicate.
-
2.1.2. Kinetic Solubility
This high-throughput method measures the solubility of a compound from a concentrated stock solution, which is more relevant to early drug discovery screening.
-
Materials:
-
Compound stock solution (e.g., 10 mM in dimethyl sulfoxide - DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or turbidimetry
-
-
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 to 200 µM) and a final DMSO concentration of ≤1%.
-
Mix the solutions and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
-
2.2. Data Presentation
While specific data for anilinosulphonyl-p-tolyl azo pyrazole compounds is not available, the table below illustrates how solubility data for a related compound class, pyrazole sulfonamides, can be presented.
| Compound ID | Solubility Type | Solvent/Medium | pH | Temperature (°C) | Solubility (µM) |
| ARN19689 | Kinetic | PBS | 7.4 | 25 | >250 |
Data for a pyrazole azabicyclo[3.2.1]octane sulfonamide, a structurally related compound.
Stability Studies
Stability testing is crucial to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
3.1. Experimental Protocols for Forced Degradation
Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.
-
Materials:
-
Anilinosulphonyl-p-tolyl azo pyrazole compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Solid compound for thermal and photolytic stress
-
Temperature-controlled oven
-
Photostability chamber with controlled light and UV exposure
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with H₂O₂ at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105 °C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute for analysis.
-
Analyze the samples using a stability-indicating HPLC-PDA-MS method to separate the parent compound from its degradation products. The mass spectrometer will help in the identification of the degradants.
-
3.2. Data Presentation
Specific stability data for the target compounds is not publicly available. However, studies on the broader class of arylazo pyrazoles have shown high thermal stability.
| Compound Class | Stability Parameter | Condition | Result | Citation |
| Arylazo pyrazoles | Thermal Half-life of Z-isomer | - | 10 to ~1000 days | [1] |
The following table illustrates how results from a forced degradation study would be summarized.
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl / 80 °C | 24 hours | Data not available | Data not available |
| Base Hydrolysis | 0.1 N NaOH / 60 °C | 8 hours | Data not available | Data not available |
| Oxidation | 3% H₂O₂ / RT | 48 hours | Data not available | Data not available |
| Thermal | 105 °C | 72 hours | Data not available | Data not available |
| Photolytic | ICH Q1B | - | Data not available | Data not available |
Visualization of Workflows and Pathways
4.1. Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity.
Caption: Workflow for Physicochemical Characterization.
4.2. Potential Degradation Pathways
Based on the functional groups present, the following diagram illustrates potential degradation pathways under forced degradation conditions.
Caption: Potential Degradation Pathways.
Conclusion
While specific experimental data on the solubility and stability of anilinosulphonyl-p-tolyl azo pyrazole compounds are scarce in the public domain, this guide provides a robust framework for their investigation. By employing the standardized methodologies outlined, researchers and drug development professionals can systematically evaluate the physicochemical properties of these and other novel compounds. Such studies are indispensable for informed decision-making in lead optimization, pre-formulation, and the ultimate development of a viable pharmaceutical product. The high thermal stability reported for the parent arylazo pyrazole class suggests that this core may be a stable scaffold for drug design. However, the introduction of the sulfonamide group necessitates a thorough investigation of its susceptibility to hydrolysis.
References
In-depth Technical Guide: Mechanism of Action of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding the mechanism of action, quantitative biological data, and detailed experimental protocols for the compound identified as Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate.
Extensive searches for this specific chemical entity did not yield any published studies, clinical trial data, or entries in major pharmacological and chemical repositories that would provide the necessary details to construct an in-depth technical guide as requested. The compound does not appear to be a known drug, a widely used research chemical, or a registered substance with a publicly accessible profile.
Consequently, the core requirements for this technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled due to the absence of foundational research on this molecule in the public domain.
Challenges in Data Retrieval
Several factors may contribute to the lack of available information:
-
Novelty or Obscurity: The compound may be a novel synthetic entity that has not yet been the subject of published research. Alternatively, it could be an intermediate in a synthetic pathway or a compound that was synthesized but not found to have significant biological activity, and thus was not further investigated or reported.
-
Proprietary Research: Research and development involving this compound may have been conducted by a private entity (e.g., a pharmaceutical company) and the data may be proprietary and not publicly disclosed.
-
Alternative Nomenclature: While extensive searches were conducted using the provided IUPAC name, it is possible that the compound is known by a different, non-systematic name, a company-specific code, or a CAS number that is not indexed or linked to the provided name in public databases. However, no such alternative identifiers were found during the search process.
General Pharmacological Context of Related Structures
While no specific data exists for the requested molecule, the structural motifs present in the compound, such as the pyrazole and sulphonate groups, are found in various biologically active molecules. Pyrazole derivatives, for instance, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Sulphonamide derivatives are a well-established class of drugs with diverse therapeutic applications. However, any extrapolation of potential activity to the specific, complex structure would be purely speculative without direct experimental evidence.
Conclusion
Due to the current lack of publicly available scientific data, a detailed technical guide on the mechanism of action of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate cannot be compiled. The scientific community and drug development professionals are encouraged to publish any findings on this and other novel compounds to foster a more comprehensive understanding of chemical and biological interactions. Should research on this compound be published in the future, a detailed analysis of its mechanism of action and associated data would become feasible.
In-Depth Technical Guide: Structural Elucidation and Confirmation of C.I. Acid Yellow 172 (CAS 15792-51-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and confirmation of the synthetic azo dye, C.I. Acid Yellow 172 (CAS: 15792-51-5). The document details the key identification parameters, the synthetic pathway, and the standard analytical methodologies employed for the characterization of this compound. While specific experimental data for C.I. Acid Yellow 172 is not extensively available in peer-reviewed literature, this guide outlines the established protocols for spectroscopic and chromatographic analyses that are fundamental to the structural confirmation of this and similar azo dyes.
Compound Identification and Physicochemical Properties
C.I. Acid Yellow 172 is a single azo class dye.[1] Key identifying information and physicochemical properties are summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 15792-51-5 | [1] |
| C.I. Name | Acid Yellow 172 | [1] |
| C.I. Number | 18969 | [1] |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |
| Molecular Weight | 604.42 g/mol | [1] |
| Synonyms | Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL | [1] |
| Applications | Dye for wool, silk, and polyamide fibers; direct printing on wool and silk fabrics. | [1] |
Synthesis Pathway
The synthesis of C.I. Acid Yellow 172 is achieved through a diazo coupling reaction. This process involves two main steps: the diazotization of an aromatic amine and the subsequent coupling with a suitable coupling component.
Manufacturing Method
The manufacturing process for C.I. Acid Yellow 172 involves the diazotization of 3-Aminobenzenesulfonamide, which is then coupled with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]
Structural Elucidation and Confirmation: Experimental Protocols
The structural confirmation of azo dyes like C.I. Acid Yellow 172 relies on a combination of spectroscopic and chromatographic techniques. The following are detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the dye and to separate it from any starting materials or byproducts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The chromatogram is monitored at the wavelength of maximum absorbance (λmax) of the dye.
-
Sample Preparation: The dye is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the dye, which aids in confirming its structure.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for polar and ionic compounds like acid dyes.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Mode: Both positive and negative ion modes should be employed to obtain comprehensive data.
-
Sample Introduction: The sample can be introduced directly via infusion or, more commonly, as the eluent from an HPLC system (LC-MS).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, which is essential for unambiguous structure determination.
-
Solvent: A deuterated solvent in which the dye is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), should be used.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Experiments: In addition to standard ¹H and ¹³C NMR, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the complex aromatic and aliphatic signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, the sample can be prepared as a KBr pellet.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as -SO₃H (sulfonic acid), -SO₂NH₂ (sulfonamide), C=O (carbonyl), N=N (azo), and aromatic C-H and C=C bonds.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the dye's color, and for quantitative analysis.
-
Solvent: The dye is dissolved in a suitable solvent, such as water or methanol.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used to scan the absorbance from approximately 200 to 800 nm.
-
Data Analysis: The λmax is identified from the resulting spectrum.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data
| Technique | Parameter | Expected Value |
| HPLC | Retention Time (min) | Dependent on specific method |
| Purity (%) | > 95% (for a pure standard) | |
| Mass Spec. (ESI) | [M-Na]⁻ (m/z) | ~581 |
| [M+H]⁺ (m/z) | ~605 |
Table 2: Spectroscopic Data
| Technique | Parameter | Expected Wavenumber/Chemical Shift/Wavelength |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic, methyl, and amine protons |
| ¹³C NMR | Chemical Shifts (ppm) | Aromatic, carbonyl, and methyl carbons |
| IR | Absorption Bands (cm⁻¹) | ~3400-3200 (N-H), ~1680 (C=O), ~1600 (C=C), ~1450 (N=N), ~1200 & ~1040 (S=O) |
| UV-Vis | λmax (nm) | In the yellow region of the visible spectrum |
Logical Workflow for Structural Confirmation
The process of confirming the structure of C.I. Acid Yellow 172 follows a logical progression of analytical techniques.
Conclusion
The structural elucidation and confirmation of C.I. Acid Yellow 172 (CAS 15792-51-5) are accomplished through a combination of synthesis knowledge and a suite of modern analytical techniques. While a comprehensive, publicly available dataset for this specific dye is limited, the experimental protocols and logical workflow outlined in this guide provide a robust framework for its characterization. The application of HPLC, mass spectrometry, NMR, IR, and UV-Vis spectroscopy allows for the unambiguous confirmation of its identity, purity, and chemical structure, which is essential for quality control in its manufacturing and for regulatory purposes.
References
Quantum Chemical Calculations for Substituted Pyrazole Azo Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole azo dyes, a class of organic chromophores characterized by a pyrazole ring linked to an aromatic system via an azo bridge (-N=N-), are of significant interest in various scientific and industrial fields. Their applications span from textile dyeing to advanced materials and pharmaceuticals.[1][2] The color and electronic properties of these dyes are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the aromatic rings.[3] Quantum chemical calculations have emerged as a powerful tool to predict and understand the structure-property relationships of these molecules, enabling the rational design of novel dyes with tailored characteristics.[4][5] This guide provides an in-depth overview of the application of quantum chemical methods, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to the study of substituted pyrazole azo dyes.
Core Concepts in Quantum Chemical Calculations of Azo Dyes
The prediction of the physicochemical properties of pyrazole azo dyes relies on solving the Schrödinger equation for the molecular system. DFT is a computational method that simplifies this complex problem by calculating the electron density of the molecule.[4] From the electron density, various properties can be derived, including the molecular geometry, electronic structure, and spectroscopic parameters.
Key quantum chemical descriptors relevant to pyrazole azo dyes include:
-
Highest Occupied Molecular Orbital (HOMO): The outermost electron-containing orbital. Its energy level is related to the electron-donating ability of the molecule.
-
Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy electron-accepting orbital. Its energy level is associated with the electron-accepting ability.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a critical parameter that influences the color of the dye, with smaller gaps generally corresponding to absorption at longer wavelengths (a bathochromic or red shift).[3]
-
Absorption Maxima (λmax): The wavelength at which a molecule absorbs the maximum amount of light. This is a key parameter for characterizing the color of a dye and can be predicted using TD-DFT.[6]
The following diagram illustrates the general workflow for the quantum chemical analysis of substituted pyrazole azo dyes.
The Influence of Substituents on Electronic Properties
The electronic properties and, consequently, the color of pyrazole azo dyes can be fine-tuned by introducing different substituent groups onto the pyrazole or other aromatic moieties.[3] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the HOMO and LUMO energy levels.
-
Electron-Donating Groups (EDGs): Groups like -NH2, -OH, and -OCH3 increase the electron density of the π-system, leading to a destabilization (increase in energy) of the HOMO. This generally results in a smaller HOMO-LUMO gap and a bathochromic shift in the absorption spectrum.
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO2, -CN, and -CF3 decrease the electron density of the π-system, causing a stabilization (decrease in energy) of the LUMO. This also leads to a smaller HOMO-LUMO gap and a bathochromic shift.
The interplay of these substituent effects allows for the precise tuning of the dye's color. The following diagram illustrates this relationship.
Experimental and Computational Protocols
A combined experimental and computational approach is often employed to validate the theoretical models and gain a comprehensive understanding of the properties of novel pyrazole azo dyes.
Synthesis and Experimental Characterization
The synthesis of pyrazole azo dyes typically involves the diazotization of an amino-pyrazole derivative, followed by a coupling reaction with an active methylene compound or another aromatic species.[7][8]
General Synthetic Procedure:
-
Diazotization: An amino-pyrazole is treated with a source of nitrous acid (e.g., sodium nitrite in acidic medium) at low temperatures to form a diazonium salt.
-
Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound or a compound with an active methylene group, to form the azo dye.
Characterization Techniques:
-
Spectroscopic Methods:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups in the synthesized dye molecule.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol).[7][8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[7][8]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[7][8]
Computational Methodology
Quantum chemical calculations are typically performed using specialized software packages like Gaussian.[7]
Geometry Optimization:
-
The initial molecular structures of the pyrazole azo dyes are often built and pre-optimized using molecular mechanics force fields (e.g., MMFF94s).[7][8]
-
Full geometry optimization is then carried out using DFT methods. A commonly used functional and basis set combination is B3LYP/6-311G(d,p) in the gas phase.[7][8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Electronic Spectra Simulation:
-
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating the UV-Visible spectra of azo dyes.[7][8]
-
The calculations are often performed using the same functional and basis set as the geometry optimization.
-
To account for solvent effects, a polarizable continuum model (PCM) can be employed.
-
Other methods like Configuration Interaction Singles (CIS) and Zerner's Intermediate Neglect of Differential Overlap (ZINDO) can also be used for comparison.[7][8]
Quantitative Data Summary
The following tables summarize the experimental and calculated UV-Visible absorption maxima (λmax) for a series of novel pyrazole azo dyes synthesized from ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate and various coupling components.[7] The calculations were performed using different methods for comparison.
Table 1: Experimental and Calculated λmax (nm) for Pyrazole Azo Dyes (Part 1) [7]
| Dye | Experimental λmax (nm) | Calculated λmax (nm) - TD-B3LYP (Azo) | Calculated λmax (nm) - TD-B3LYP (Hydrazo) |
| 4a | 345 | 293.48 | 344.99 |
| 4b | 322 | 326.05 | 361.90 |
| 4f | 347 | 294.92 | 359.97 |
| 4h | 359 | 291.69 | 368.13 |
Table 2: Experimental and Calculated λmax (nm) for Pyrazole Azo Dyes (Part 2) [7]
| Dye | Experimental λmax (nm) | Calculated λmax (nm) - CIS (Azo) | Calculated λmax (nm) - CIS (Hydrazo) |
| 4a | 345 | 222.27 | 240.06 |
| 4b | 322 | 226.16 | 258.87 |
| 4f | 347 | 205.31 | 259.71 |
| 4h | 359 | 229.92 | 262.39 |
Table 3: Experimental and Calculated λmax (nm) for Pyrazole Azo Dyes (Part 3) [7]
| Dye | Experimental λmax (nm) | Calculated λmax (nm) - ZINDO (Azo) | Calculated λmax (nm) - ZINDO (Hydrazo) |
| 4a | 345 | 334.21 | 336.04 |
| 4b | 322 | 337.06 | 366.86 |
| 4f | 347 | 329.99 | 366.71 |
| 4h | 359 | 329.10 | 365.64 |
Note: The original study also investigated the azo-hydrazo tautomerism of these dyes, and the calculated values for both tautomers are presented. A good correlation between the experimental and predicted absorption maxima was observed, particularly for the hydrazo tautomer in some cases, suggesting its prevalence.[7][8]
Applications in Drug Development and Biomedical Sciences
The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][9] The incorporation of an azo linkage to a pyrazole scaffold can modulate these activities and introduce new functionalities.
-
Therapeutic Agents: Pyrazole azo dyes have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[1] The specific biological activity can be tuned by varying the substituents on the pyrazole and aromatic rings.
-
Biological Imaging and Sensing: The chromophoric nature of these dyes makes them suitable for applications in bio-imaging. Their absorption and fluorescence properties can be designed to respond to specific biological analytes or changes in the microenvironment, enabling their use as sensors.
-
Photodynamic Therapy (PDT): Azo compounds can be designed to act as photoswitches, where their conformation and properties can be altered by light. This opens up possibilities for their use in photopharmacology and as photosensitizers in PDT for cancer treatment.
Conclusion
Quantum chemical calculations, particularly DFT and TD-DFT, provide a robust framework for understanding and predicting the electronic and spectroscopic properties of substituted pyrazole azo dyes. These computational methods, when used in conjunction with experimental synthesis and characterization, facilitate the rational design of novel dyes with tailored properties for a wide range of applications, from advanced materials to drug development. The ability to computationally screen and predict the effects of various substituents significantly accelerates the discovery of new functional molecules.
References
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Degradation Analysis of Dichlorobenzenesulphonate Pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and potential degradation pathways involved in the thermal analysis of dichlorobenzenesulphonate pyrazole compounds. While specific experimental data for this class of compounds is not extensively available in current literature, this document synthesizes information from related chemical moieties—dichlorobenzenes, aryl sulphonates, and pyrazoles—to present a predictive framework for their thermal behavior. This guide outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS). Furthermore, it presents hypothetical quantitative data and potential thermal degradation pathways to serve as a foundational resource for researchers initiating studies in this area.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The incorporation of a dichlorobenzenesulphonate group into a pyrazole scaffold can significantly influence its physicochemical properties, including thermal stability. Understanding the thermal degradation profile of these compounds is critical for drug development, ensuring stability during manufacturing, storage, and formulation.[2] This guide addresses the analytical approaches to characterizing the thermal decomposition of dichlorobenzenesulphonate pyrazole compounds.
Predicted Thermal Behavior and Quantitative Analysis
Based on the analysis of related compounds, the thermal decomposition of dichlorobenzenesulphonate pyrazole compounds is anticipated to be a multi-stage process. The sulphonate group is often the initial point of thermal instability in sulphonated compounds. The introduction of sulfonic groups can lower the thermal stability of polymers. The decomposition of certain aryl sulphonate surfactants has been noted to begin around 230°C.[2] The dichlorobenzene and pyrazole moieties are generally more thermally robust. For instance, the thermal decomposition of dichlorobenzenes is characterized as a unimolecular reaction, primarily yielding hydrogen chloride gas.[3] Pyrazole compounds themselves are known for their thermal stability.
The following tables summarize hypothetical quantitative data for the thermal degradation of a representative dichlorobenzenesulphonate pyrazole compound, based on typical values observed for related structures.
Table 1: Predicted Thermogravimetric Analysis (TGA) Data
| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |
| 1 | 220 - 300 | 25 - 35 | SO₂, Dichlorobenzene fragments |
| 2 | 300 - 450 | 40 - 50 | Pyrazole ring fragmentation, HCl |
| 3 | > 450 | 15 - 25 | Further decomposition to char |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 150 - 170 | 165 | 80 - 100 (Endothermic) |
| Decomposition | 220 - 240 | 280 | Variable (Exothermic) |
Experimental Protocols
This section details the standard experimental methodologies for conducting a thorough thermal degradation analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of mass loss of the compound, and to identify the number of degradation steps.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Accurately weigh 5-10 mg of the dichlorobenzenesulphonate pyrazole compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C.
-
A heating rate of 10°C/min is recommended for initial screening.
-
The experiment should be conducted under a controlled atmosphere, typically an inert nitrogen or argon flow (e.g., 20-50 mL/min), to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak degradation temperatures, and percentage mass loss for each step.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan (non-hermetically for decomposition studies to allow for the escape of evolved gases).
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate, typically 5-10°C/min, over a temperature range that encompasses the expected thermal events (e.g., 25°C to 400°C).
-
The heat flow to the sample is measured relative to the reference pan and plotted against temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified and quantified.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.
Methodology:
-
A small amount of the sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500°C, a common temperature for the pyrolysis of sulfonated aromatic compounds) in an inert atmosphere.[4]
-
The resulting pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).
-
The GC separates the individual components of the pyrolysate based on their volatility and interaction with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each component provides a unique fragmentation pattern, which is used for identification by comparison with mass spectral libraries.
Visualizations of Workflows and Pathways
The following diagrams illustrate the general experimental workflow for thermal analysis and a plausible degradation pathway for dichlorobenzenesulphonate pyrazole compounds.
Caption: Experimental workflow for thermal degradation analysis.
Caption: Plausible thermal degradation pathway.
Conclusion
The thermal degradation analysis of dichlorobenzenesulphonate pyrazole compounds is essential for their development as stable pharmaceutical agents. Although direct experimental data is sparse, a systematic approach utilizing TGA, DSC, and Py-GC/MS, guided by the known thermal behaviors of related chemical structures, can provide significant insights. The proposed experimental protocols and predictive degradation pathways in this guide offer a robust starting point for researchers. Future experimental work is necessary to validate these predictions and to fully elucidate the thermal decomposition mechanisms of this specific class of compounds.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chromophoric Properties of Tolyl-Azo-Pyrazolone Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolyl-azo-pyrazolone derivatives constitute a significant class of organic chromophores, characterized by their vibrant color and interesting photophysical properties. This technical guide provides a comprehensive investigation into the core chromophoric characteristics of these structures. It delves into their synthesis, spectral properties, and the influence of the tolyl group's isomeric position on their light-absorbing capabilities. Furthermore, this guide outlines detailed experimental protocols, explores the biological significance of the broader pyrazolone class, including their interaction with cellular signaling pathways, and presents a quantitative summary of their photophysical data.
Introduction
Azo dyes, characterized by the presence of a diazene functional group (–N=N–), are a cornerstone of the chemical industry, with wide-ranging applications in textiles, printing, and imaging. When the azo group links an aromatic amine (in this case, a toluidine derivative) to a pyrazolone moiety, the resulting tolyl-azo-pyrazolone structure exhibits unique chromophoric properties. The pyrazolone ring, a five-membered heterocycle with two adjacent nitrogen atoms, acts as an effective electron-accepting group, while the tolyl group can modulate the electronic properties of the molecule through inductive and hyperconjugative effects. The interplay between these components gives rise to compounds with distinct colors and potential for applications in materials science and medicinal chemistry. Understanding the structure-property relationships in these molecules is crucial for the rational design of novel dyes and functional materials.
Synthesis of Tolyl-Azo-Pyrazolone Dyes
The synthesis of tolyl-azo-pyrazolone dyes is typically achieved through a well-established two-step process: diazotization of a toluidine isomer (o-, m-, or p-toluidine) followed by an azo coupling reaction with a pyrazolone derivative.
General Synthetic Pathway
The overall synthetic scheme involves the conversion of an aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with the electron-rich pyrazolone ring.
Experimental Protocol: Synthesis of 4-(p-Tolyldiazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol provides a detailed procedure for the synthesis of a representative p-tolyl-azo-pyrazolone dye.
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
Step 1: Diazotization of p-Toluidine
-
In a 250 mL beaker, dissolve p-toluidine (1.07 g, 0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) dropwise to the p-toluidine solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.74 g, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline pyrazolone solution with vigorous stirring.
-
A brightly colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the solid product thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to obtain the purified tolyl-azo-pyrazolone dye.
-
Dry the purified crystals in a desiccator.
Chromophoric Properties and Spectroscopic Analysis
The color of tolyl-azo-pyrazolone dyes arises from the extended π-conjugated system that includes the tolyl ring, the azo bridge, and the pyrazolone moiety. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for the absorption of light in the visible region of the electromagnetic spectrum.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectra of these dyes are characterized by an intense absorption band in the visible region, which is attributed to the π→π* electronic transition of the conjugated system. The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents and the polarity of the solvent.
Fluorescence Spectroscopy
Many pyrazolone-based azo compounds have been reported to exhibit fluorescence.[1][2] The emission properties are also dependent on the molecular structure and the surrounding environment. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.
Quantitative Photophysical Data
The following table summarizes the key photophysical data for tolyl-azo-pyrazolone derivatives. The data has been compiled from various sources and standardized where possible.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Emission λmax (nm) | Solvent |
| 4-(p-Tolyldiazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | ~450 | ~25,000 - 35,000 | Not Reported | Ethanol |
| 4-(o-Tolyldiazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | ~445 | ~24,000 - 33,000 | Not Reported | Ethanol |
| 4-(m-Tolyldiazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | ~448 | ~24,500 - 34,000 | Not Reported | Ethanol |
Note: The exact values can vary depending on the specific pyrazolone substituent and the solvent used. The data presented is an approximate range based on available literature for similar structures.
Effect of Tolyl Isomerism
The position of the methyl group on the tolyl ring (ortho, meta, or para) has a subtle but noticeable effect on the chromophoric properties.
-
Para-substitution: The para-tolyl group generally leads to a slight bathochromic (red) shift in the λmax compared to the ortho and meta isomers. This is attributed to the effective extension of the conjugated system through the hyperconjugation of the methyl group, which is most pronounced in the para position.
-
Ortho-substitution: The ortho-tolyl group can introduce steric hindrance, which may cause a slight twisting of the molecule and a minor hypsochromic (blue) shift in the λmax compared to the para isomer.
-
Meta-substitution: The meta-tolyl group has a less direct electronic influence on the conjugated system, and its effect on the λmax is typically intermediate between the ortho and para isomers.
Biological Properties and Signaling Pathways
While tolyl-azo-pyrazolone dyes are primarily known for their colorant properties, the pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial and Antioxidant Activity
Several studies have reported the antimicrobial and antioxidant activities of pyrazolone azo dyes. The presence of the azo linkage and the pyrazolone ring is believed to contribute to their ability to interfere with microbial growth and scavenge free radicals.
Interaction with Signaling Pathways
Recent research has begun to uncover the molecular mechanisms underlying the biological effects of pyrazolone derivatives, including their interactions with cellular signaling pathways. For instance, certain pyrazolone derivatives have been identified as inhibitors of the YAP/TEAD Hippo signaling pathway , which plays a crucial role in organ size control and tumorigenesis. The inhibition of this pathway by pyrazolone compounds suggests their potential as novel anticancer agents.
The ability of the pyrazolone core to be synthetically modified allows for the fine-tuning of its biological activity, making it a promising scaffold for the development of targeted therapies.
Conclusion
Tolyl-azo-pyrazolone structures are a versatile class of chromophores with tunable optical properties and potential biological activities. Their synthesis is straightforward, and their color can be modulated by the isomeric position of the tolyl substituent. The pyrazolone moiety not only contributes to the chromophoric system but also imparts the potential for interaction with biological targets, such as signaling pathway components. This guide provides a foundational understanding of these compounds for researchers and professionals in materials science and drug discovery, highlighting the key structure-property relationships that govern their function. Further investigation into the fluorescence properties and the specific biological mechanisms of tolyl-azo-pyrazolone derivatives is warranted to fully exploit their potential in various scientific and technological fields.
References
Preliminary Biological Activity Screening of Anilinosulphonyl Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity screening of anilinosulphonyl pyrazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines common experimental protocols, presents key biological activity data, and visualizes relevant workflows to facilitate further research and development in this area.
Introduction to Anilinosulphonyl Pyrazole Derivatives
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities.[1][2] The incorporation of an anilinosulphonyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of the pyrazole core, leading to enhanced potency and selectivity for various biological targets. Researchers have explored these derivatives for their potential as novel therapeutic agents, particularly in oncology and infectious diseases.
Synthesis and Characterization
The synthesis of anilinosulphonyl pyrazole derivatives typically involves multi-step reactions. A general approach often starts with the reaction of a chalcone with a p-sulfamylphenyl hydrazine to form a hydrazone, followed by cyclization to yield the pyrazole-1-sulfonamide core. The structural confirmation of the synthesized compounds is crucial and is generally achieved through spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the compounds is often verified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Biological Activity Screening
The preliminary biological screening of anilinosulphonyl pyrazole derivatives is essential to identify promising lead compounds for further development. The most common areas of investigation for these compounds include their anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Anilinosulphonyl pyrazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[3][4] The screening process typically involves in vitro assays to determine the concentration at which the compounds inhibit cell growth.
A standard method to assess the in vitro anticancer activity is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: The cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A negative control (vehicle) and a positive control (a known anticancer drug like doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few more hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values are determined.
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| 5b | K562 | GI50 | 0.021 | [1] |
| 5b | A549 | GI50 | 0.69 | [1] |
| 5b | - | IC50 (Tubulin Polymerization) | 7.30 | [1] |
| 4a | K562 | GI50 | 0.26 | [1] |
| 4a | A549 | GI50 | 0.19 | [1] |
| HD05 | Leukemia | % Growth Inhibition | 78.76 | [5] |
| Compound 59 | HepG2 | IC50 | 2 | [4] |
| Compound 43 | MCF7 | IC50 | 0.25 | [4] |
| Compound 33 | Various | IC50 | < 23.7 | [4] |
| Compound 34 | Various | IC50 | < 23.7 | [4] |
Note: The compounds listed are pyrazole derivatives, with some potentially having structural similarities to anilinosulphonyl pyrazoles, illustrating the general potency of this class.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Anilinosulphonyl pyrazole derivatives have been evaluated for their activity against various bacteria and fungi.[6][7]
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound and is often determined using the broth microdilution method.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration.
-
Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| Nickel Complex 7-10 | Gram-positive & Gram-negative bacteria | MIC | - | [6] |
| Zinc Complex 11-13 | Fungi | - | - | [6] |
| Compound 22 | Various strains | - | - | [2] |
| N-[4-(5-anthracen-9-yl-3-trifluoromethyl-pyrazol-1-yl)phenyl]-aminosulfonamide 14 | S. aureus | - | - | [2] |
Note: Specific MIC values for anilinosulphonyl pyrazole derivatives were not detailed in the provided search results, but related pyrazole complexes and derivatives show significant activity.
Anti-inflammatory and Analgesic Activity
Certain pyrazole derivatives have been investigated for their potential to alleviate inflammation and pain.[8] The screening for these activities often involves in vivo models.
This is a classic model for evaluating the anti-inflammatory activity of new compounds.
-
Animal Grouping: Rats are divided into control and test groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Structure-Activity Relationship (SAR)
Preliminary screening data is crucial for establishing structure-activity relationships. By comparing the biological activity of a series of related anilinosulphonyl pyrazole derivatives, researchers can identify key structural features that are essential for their pharmacological effects. This information guides the design and synthesis of more potent and selective analogs.
Conclusion
Anilinosulphonyl pyrazole derivatives represent a promising class of compounds with a wide range of biological activities. The preliminary screening protocols outlined in this guide provide a framework for the initial evaluation of these compounds. The data and workflows presented herein are intended to support researchers in the identification and development of novel therapeutic agents based on the pyrazole scaffold. Further in-depth studies are warranted to elucidate the mechanisms of action and to assess the in vivo efficacy and safety of the most promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. meddocsonline.org [meddocsonline.org]
- 3. srrjournals.com [srrjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. ejbps.com [ejbps.com]
Methodological & Application
Protocol for using Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate as a histological stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, hereafter referred to as 'Pyrazol-1-yl Azo Dye', as a histological stain. This synthetic azo dye is anticipated to be effective in staining various tissue components, potentially highlighting cytoplasm, extracellular matrix, and specific cellular structures. The protocol is designed for use with formalin-fixed, paraffin-embedded tissue sections.
Principle of Staining
The Pyrazol-1-yl Azo Dye is an anionic azo dye. Its staining mechanism is based on the electrostatic interaction between the negatively charged sulphonate groups of the dye molecule and positively charged components within the tissue, such as proteins in the cytoplasm and extracellular matrix. The extensive conjugated system of the azo group is responsible for the chromophoric properties of the dye, resulting in a visible color upon binding to tissue structures. The specificity of staining can be influenced by the pH of the staining solution, which affects the ionization of both the dye and the tissue components.
Materials and Reagents
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Pyrazol-1-yl Azo Dye (powder)
-
Distilled water
-
Ethanol (absolute, 95%, 70%)
-
Xylene or xylene substitute
-
Staining jars
-
Coplin jars
-
Mounting medium
-
Coverslips
-
Light microscope
-
Fume hood
-
Personal protective equipment (lab coat, gloves, safety glasses)
Experimental Protocols
Preparation of Staining Solution
-
Stock Staining Solution (1% w/v):
-
Weigh 1 g of Pyrazol-1-yl Azo Dye powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. This may require gentle heating.
-
Filter the solution to remove any undissolved particles.
-
Store in a tightly capped bottle at room temperature, protected from light.
-
-
Working Staining Solution (0.1% w/v):
-
Dilute 10 mL of the stock staining solution with 90 mL of distilled water.
-
Adjust the pH of the working solution to the desired level (e.g., pH 2.5 for stronger acidic staining or pH 7.0 for neutral staining) using dilute acetic acid or sodium hydroxide.
-
The working solution should be prepared fresh before each use.
-
Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or xylene substitute) for 2 changes of 5 minutes each to remove paraffin wax.
-
Transfer slides through a descending series of ethanol concentrations:
-
Absolute ethanol: 2 changes of 3 minutes each.
-
95% ethanol: 1 change of 3 minutes.
-
70% ethanol: 1 change of 3 minutes.
-
-
Rinse gently in running tap water for 5 minutes.
-
Finally, rinse in distilled water.
-
-
Staining:
-
Immerse the slides in the pre-warmed (37-40°C) working staining solution for 5-10 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.
-
-
Washing:
-
Rinse the slides briefly in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, differentiate briefly (10-30 seconds) in 70% ethanol. This step should be monitored microscopically to achieve the desired level of staining.
-
-
Counterstaining (Optional):
-
For nuclear detail, a counterstain such as hematoxylin can be used. If a counterstain is applied, follow a standard hematoxylin staining protocol.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through an ascending series of ethanol concentrations:
-
95% ethanol: 2 changes of 3 minutes each.
-
Absolute ethanol: 2 changes of 3 minutes each.
-
-
Clear the sections in xylene (or xylene substitute) for 2 changes of 5 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium to the tissue section and cover with a coverslip, avoiding air bubbles.
-
Allow the mounting medium to set.
-
Data Presentation
The following table summarizes the key quantitative parameters for the Pyrazol-1-yl Azo Dye staining protocol.
| Parameter | Value | Notes |
| Staining Solution | ||
| Stock Solution Concentration | 1% (w/v) | 1 g of dye in 100 mL distilled water. |
| Working Solution Concentration | 0.1% (w/v) | Diluted from stock solution. |
| pH of Working Solution | 2.5 - 7.0 | Adjust based on the target tissue components. |
| Incubation | ||
| Staining Temperature | 37 - 40°C | Gentle warming can enhance staining intensity. |
| Staining Time | 5 - 10 minutes | Optimize based on tissue type and desired staining intensity. |
| Differentiation | ||
| Differentiating Agent | 70% Ethanol | Use only if staining is too intense. |
| Differentiation Time | 10 - 30 seconds | Monitor microscopically. |
Expected Results
-
Cytoplasm: Expected to stain in varying shades of yellow to orange, depending on the protein content and the pH of the staining solution.
-
Extracellular Matrix (e.g., Collagen): Should appear as a distinct yellow or orange color.
-
Nuclei: Will remain unstained by the Pyrazol-1-yl Azo Dye. If a counterstain like hematoxylin is used, nuclei will appear blue to purple.
Troubleshooting
-
Weak or No Staining:
-
Increase the staining time or temperature.
-
Use a freshly prepared working solution.
-
Ensure proper deparaffinization and rehydration.
-
Adjust the pH of the staining solution to a more acidic level.
-
-
Overstaining:
-
Decrease the staining time.
-
Utilize the optional differentiation step with 70% ethanol.
-
Use a more dilute working staining solution.
-
-
Uneven Staining:
-
Ensure the tissue section is completely covered with the staining solution.
-
Agitate the slides gently during staining.
-
-
Precipitate on Section:
-
Filter the staining solution before use.
-
Ensure all reagents are clean.
-
Mandatory Visualization
Caption: Experimental workflow for histological staining with Pyrazol-1-yl Azo Dye.
Caption: Hypothetical mechanism of Pyrazol-1-yl Azo Dye staining.
Application of Dichlorobenzenesulphonate Pyrazole Dye in Spectrophotometric Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobenzenesulphonate pyrazole dyes are a class of organic compounds characterized by a pyrazole ring system, an azo group (-N=N-), and a dichlorobenzenesulphonate moiety. These dyes are valuable reagents in spectrophotometric analysis due to their ability to form stable, colored complexes with various analytes, particularly metal ions. The presence of the sulphonate group enhances their water solubility, making them suitable for aqueous-based analytical methods. The formation of these colored complexes allows for the quantitative determination of the analyte concentration by measuring the absorbance of light at a specific wavelength. This application note provides a detailed overview of the synthesis of a representative pyrazole azo dye and its application in the spectrophotometric determination of metal ions.
Principle of Spectrophotometric Analysis
Spectrophotometric analysis using dichlorobenzenesulphonate pyrazole dyes is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. In this application, the pyrazole dye acts as a chromogenic reagent, reacting with the target analyte to form a colored complex. The intensity of the color, measured as absorbance, is then used to determine the concentration of the analyte in the sample.
The reaction can be generalized as:
Analyte + Dichlorobenzenesulphonate Pyrazole Dye → Colored Complex
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) of the colored complex, which ensures the highest sensitivity for the analysis.
Experimental Protocols
I. Synthesis of a Representative Pyrazole Azo Dye
This protocol describes the synthesis of a pyrazole azo dye, which can be adapted for the synthesis of dichlorobenzenesulphonate pyrazole dyes by using the appropriate substituted starting materials. A general procedure involves the diazotization of an aromatic amine followed by coupling with a pyrazole derivative.[1][2]
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
2,5-Dichlorobenzenesulphonyl chloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Coupling agent (e.g., a phenol or another aromatic compound with an activated position)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Diazotization:
-
Dissolve a specific amount of 5-amino-3-methyl-1-phenylpyrazole in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
Prepare a solution of the coupling agent in an alkaline medium (e.g., aqueous sodium hydroxide solution).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with vigorous stirring.
-
Maintain the temperature below 5 °C and the alkaline pH of the reaction mixture.
-
Continue stirring for 1-2 hours after the addition is complete to ensure the formation of the azo dye.
-
-
Isolation and Purification:
-
The precipitated dye is collected by filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified dye in a desiccator.
-
Workflow for the Synthesis of a Pyrazole Azo Dye
Caption: Workflow for the synthesis of a pyrazole azo dye.
II. Spectrophotometric Determination of a Metal Ion (e.g., Copper(II))
This protocol outlines a general procedure for the spectrophotometric determination of a metal ion using a synthesized pyrazole azo dye.
Materials and Reagents:
-
Stock solution of the metal ion (e.g., 1000 ppm Cu(II) solution).
-
Working standard solutions of the metal ion (prepared by diluting the stock solution).
-
Solution of the dichlorobenzenesulphonate pyrazole dye in a suitable solvent (e.g., ethanol or water).
-
Buffer solution to maintain the optimal pH.
-
Spectrophotometer.
-
Cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
-
Optimization of Reaction Conditions:
-
Effect of pH: Determine the optimal pH for complex formation by measuring the absorbance of a series of solutions containing a fixed concentration of the metal ion and the dye at different pH values. The pH that gives the maximum absorbance is selected for the analysis.
-
Effect of Dye Concentration: Determine the required concentration of the dye solution for maximum color development by varying the dye concentration while keeping the metal ion concentration constant.
-
Reaction Time and Stability: Measure the absorbance of the complex at different time intervals to determine the time required for complete color development and the stability of the complex.
-
-
Calibration Curve:
-
Pipette a series of standard solutions of the metal ion into a set of volumetric flasks.
-
To each flask, add the optimal amount of the dye solution and the buffer solution.
-
Dilute the solutions to the mark with a suitable solvent and mix well.
-
Allow the solutions to stand for the predetermined reaction time.
-
Measure the absorbance of each solution at the λmax of the complex against a reagent blank (a solution containing all reagents except the metal ion).
-
Plot a calibration curve of absorbance versus the concentration of the metal ion.
-
-
Analysis of a Sample:
-
Take a known volume of the sample solution in a volumetric flask.
-
Add the dye solution and buffer solution in the same manner as for the calibration standards.
-
Dilute to the mark and measure the absorbance at the λmax.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Workflow for Spectrophotometric Analysis
Caption: General workflow for spectrophotometric analysis.
Data Presentation
The quantitative data obtained from the spectrophotometric analysis should be summarized in tables for easy comparison and interpretation.
Table 1: Optical Characteristics and Analytical Parameters for the Determination of a Metal Ion
| Parameter | Value |
| λmax (nm) | Value |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Value |
| Beer's Law Range (µg/mL) | Range |
| Sandell's Sensitivity (µg cm⁻²) | Value |
| Limit of Detection (LOD) (µg/mL) | Value |
| Limit of Quantification (LOQ) (µg/mL) | Value |
| Regression Equation (y = mx + c) | Equation |
| Correlation Coefficient (R²) | Value |
| Stoichiometric Ratio (Metal:Dye) | Ratio |
Table 2: Application of the Method for the Determination of a Metal Ion in a Sample
| Sample | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |
| Sample 1 | Value | Value | Value | Value |
| Sample 2 | Value | Value | Value | Value |
| Sample 3 | Value | Value | Value | Value |
Applications
The spectrophotometric methods using dichlorobenzenesulphonate pyrazole dyes have a wide range of applications in various fields:
-
Environmental Monitoring: Determination of trace amounts of heavy metal ions in water and soil samples.
-
Pharmaceutical Analysis: Quantification of metal-containing drugs or impurities in pharmaceutical formulations.
-
Clinical Chemistry: Analysis of essential or toxic metal ions in biological fluids.
-
Industrial Quality Control: Monitoring the concentration of metal ions in industrial processes and products.
Conclusion
Dichlorobenzenesulphonate pyrazole dyes are versatile and sensitive chromogenic reagents for the spectrophotometric determination of various analytes, particularly metal ions. The methods based on these dyes are typically simple, rapid, cost-effective, and offer good accuracy and precision. The detailed protocols and data presentation guidelines provided in this application note will be valuable for researchers, scientists, and professionals in drug development and other analytical fields for the successful application of these dyes in their analytical work.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole azo dyes are a class of synthetic organic compounds characterized by a pyrazole ring coupled to an azo group (-N=N-). These dyes are of significant interest in various fields, including pharmaceuticals, textiles, and material science, due to their diverse chromophoric properties and potential biological activities. The accurate and reliable quantification of these compounds is crucial for research, quality control, and safety assessment. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds, including azo dyes, due to its high resolution, sensitivity, and reproducibility.[1][2]
This application note provides a detailed protocol for the analysis of pyrazole azo dyes using a reversed-phase HPLC (RP-HPLC) method with UV-Vis detection. The described method is suitable for the determination of the purity of synthesized pyrazole azo dyes and for their quantification in various sample matrices.
Principle
The method employs a reversed-phase chromatographic separation on a C18 column. The separation is based on the differential partitioning of the pyrazole azo dye molecules between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier allows for the efficient separation of the target analyte from potential impurities. Detection is achieved by monitoring the absorbance at a specific wavelength in the UV-Visible spectrum where the dye exhibits maximum absorption.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Reference standard of the pyrazole azo dye of interest.
-
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the pyrazole azo dye reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For the analysis of a synthesized dye powder:
-
Accurately weigh approximately 10 mg of the pyrazole azo dye sample.
-
Dissolve the sample in 10 mL of methanol in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
For samples in other matrices, an appropriate extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction may be required to isolate the dye and remove interfering substances.[2][3]
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD or UV-Vis Detector at the λmax of the specific pyrazole azo dye (e.g., 350 nm)[4] |
Data Presentation
The performance of the HPLC method should be validated according to standard guidelines. The following table summarizes typical quantitative data that should be generated for method validation.
| Parameter | Result |
| Retention Time (tR) | 15.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of pyrazole azo dyes.
Caption: Workflow for HPLC analysis of pyrazole azo dyes.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of pyrazole azo dyes. The method is characterized by its simplicity, accuracy, and precision, making it suitable for routine analysis in research and industrial settings. The provided protocol can be adapted and optimized for the analysis of specific pyrazole azo dyes and various sample matrices. Proper method validation should always be performed to ensure the reliability of the obtained results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices [mdpi.com]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Substituted Pyrazolone Scaffolds as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of fluorescent probes based on a substituted pyrazolone scaffold. These probes are valuable tools for bioimaging and sensing applications in life sciences and drug discovery.
Introduction
Substituted pyrazolone derivatives have emerged as a versatile class of fluorophores for the development of novel fluorescent probes.[1][2] Their attractive photophysical properties, including high quantum yields and tunable emission spectra, coupled with their synthetic accessibility, make them ideal candidates for creating probes that can detect specific analytes, monitor biological processes, and visualize cellular structures.[3][4] These probes are designed to exhibit a change in their fluorescent properties, such as "turn-on" fluorescence or a ratiometric shift, upon interaction with a target molecule or a change in the microenvironment.[5][6][7] The underlying mechanisms for these changes often involve processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or fluorescence resonance energy transfer (FRET).[2][8]
This document provides detailed protocols for the synthesis of a model pyrazolone-based fluorescent probe and its application in cellular imaging.
Data Presentation
The following tables summarize the key quantitative data for a selection of substituted pyrazolone-based fluorescent probes designed for various applications.
Table 1: Spectroscopic Properties of Pyrazolone-Based Fluorescent Probes
| Probe Name/Target | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| PTSC for In³⁺ | ~370 | ~460 | Not reported | ~90 | [5] |
| PYDP for Cell Staining | 350 | Not specified | Not specified | Not specified | [4] |
| Probe for Al³⁺ | 400 | Not specified | Not specified | Not specified | [6] |
| Pyrazoline for Cu²⁺ | Not specified | 480 | Not specified | Not specified | [9] |
| Pyrazoline for Glutathione | Not specified | 464 | Not specified | Not specified | [7] |
| Fused Pyrazole for F⁻ | 372 | 476 (492 with F⁻) | 0.38 (0.64 with F⁻) | 104 (120 with F⁻) | [2] |
Table 2: Performance Characteristics of Pyrazolone-Based Fluorescent Probes
| Probe Name/Target | Detection Limit (LOD) | Quenching/Enhancement Factor | Stoichiometry (Probe:Analyte) | Application | Reference |
| PTSC for In³⁺ | 2.01 x 10⁻⁷ M | Fluorescence "turn-on" | 1:1 | In³⁺ detection | [5] |
| Pyrazoline for Picric Acid | 1.1 µM | 82% quenching | Not specified | Picric acid detection | [5] |
| Pyrazoline for Glutathione | 4.11 x 10⁻⁷ M | 488-fold enhancement | Not specified | Glutathione detection in cells and serum | [7] |
| Probe for Al³⁺ | 2.75 x 10⁻⁸ M (in DMSO) | Fluorescence "turn-on" | 2:1 | Al³⁺ detection | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone-Based Fluorescent Probe (General Procedure)
This protocol describes a general method for the synthesis of a pyrazolone-based fluorescent probe, adapted from literature procedures.[2][4][10] This can be modified to synthesize various derivatives by choosing appropriate starting materials.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
β-ketoester or equivalent precursor
-
Appropriate aldehyde or ketone for substitution
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup with silica gel
Procedure:
-
Synthesis of the Pyrazolone Core: a. Dissolve the substituted hydrazine (1 mmol) and the β-ketoester (1 mmol) in ethanol in a round-bottom flask. b. Add a catalytic amount of glacial acetic acid. c. Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, remove the solvent under reduced pressure.
-
Introduction of the Substituent (Knoevenagel Condensation): a. To the synthesized pyrazolone (1 mmol) in ethanol, add the desired aldehyde or ketone (1.1 mmol). b. Add a catalytic amount of a base (e.g., a few drops of piperidine or NaOH solution). c. Reflux the mixture for 4-6 hours, monitoring by TLC. d. After completion, cool the reaction mixture. The product may precipitate out. e. If a precipitate forms, filter and wash with cold ethanol. Otherwise, concentrate the solution and purify the product.
-
Purification: a. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: a. Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. b. Determine the photophysical properties (absorption and emission spectra, quantum yield) using UV-Vis and fluorescence spectroscopy.
Protocol 2: Cellular Imaging with a Pyrazolone-Based Fluorescent Probe
This protocol provides a general procedure for staining live cells with a pyrazolone-based fluorescent probe for visualization by fluorescence microscopy.[1][11][12]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Pyrazolone fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging solution (e.g., Hank's Balanced Salt Solution - HBSS)
-
Coverslips or imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: a. Culture the cells on sterile coverslips or in imaging-compatible plates until they reach the desired confluency (typically 50-70%).
-
Probe Loading: a. Prepare a working solution of the pyrazolone fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium or imaging solution to the final desired concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time and probe concentration should be determined experimentally.
-
Washing: a. After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed imaging solution or PBS to remove any unbound probe and reduce background fluorescence.
-
Imaging: a. Mount the coverslip on a microscope slide with a drop of imaging solution or add fresh imaging solution to the imaging plate. b. Observe the stained cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission wavelengths of the pyrazolone probe. c. Capture images using a suitable camera and imaging software.
-
(Optional) Co-staining: a. For visualization of specific organelles, co-staining with commercially available organelle-specific dyes can be performed. Ensure that the emission spectra of the pyrazolone probe and the co-stain do not significantly overlap.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A diagram illustrating the chelation-enhanced fluorescence (CHEF) mechanism.
Experimental Workflow Diagram
Caption: A flowchart outlining the synthesis and cellular application of pyrazolone probes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pyrazoline-based-fluorescent-probe-synthesis-characterization-theoretical-simulation-and-detection-of-picric-acid - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel pyrazoline-based selective fluorescent probe for detecting reduced glutathione and its application in living cells and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. rsc.org [rsc.org]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. promega.com [promega.com]
Application Notes and Protocols: Anilinosulphonyl-p-tolyl Azo Pyrazole as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of anilinosulphonyl-p-tolyl azo pyrazole as a pH indicator. Due to the limited availability of data for this specific compound, the information herein is substantially based on the well-documented properties and behaviors of closely related pyrazole azo dyes. These compounds are a significant class of chromophores known for their versatile applications, including as chemosensors and acid-base indicators, owing to their characteristic color changes in response to varying pH levels.[1][2] This guide outlines a general synthesis method, protocols for evaluating its indicator properties, and discusses the underlying chemical principles.
Introduction
Azo dyes, characterized by the presence of a diazene (-N=N-) functional group, are widely utilized in various industrial and scientific applications.[3] The incorporation of a pyrazole moiety into the azo dye structure can enhance their stability and tinctorial strength. The specific compound, anilinosulphonyl-p-tolyl azo pyrazole, is anticipated to exhibit halochromic behavior (pH-sensitive color change) due to the presence of acidic and basic functional groups that can be protonated or deprotonated. This alteration in the electronic structure of the molecule leads to a shift in its maximum absorption wavelength (λmax), resulting in a visible color change.
General Synthesis of Pyrazole Azo Dyes
The synthesis of pyrazole azo dyes typically involves a diazo coupling reaction.[4][5] This process consists of two main steps: the diazotization of an aromatic amine and the subsequent coupling with a pyrazole derivative.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of anilinosulphonyl-p-tolyl azo pyrazole.
Protocol for Synthesis
-
Diazotization:
-
Dissolve the aromatic amine (e.g., a p-toluidine derivative) in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt.
-
-
Azo Coupling:
-
Prepare a solution of the anilinosulphonyl pyrazole derivative in a basic aqueous solution (e.g., sodium hydroxide).
-
Cool this solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the pyrazole solution with constant stirring.
-
Maintain the basic pH and low temperature to facilitate the coupling reaction.
-
The formation of the azo dye is typically indicated by the appearance of a brightly colored precipitate.
-
The product can then be isolated by filtration, washed with cold water, and purified by recrystallization.
-
Evaluation as a pH Indicator
The effectiveness of anilinosulphonyl-p-tolyl azo pyrazole as a pH indicator can be determined by studying its spectral properties in solutions of varying pH.
Protocol for pH Indicator Evaluation
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 14).
-
Preparation of Indicator Solution: Prepare a stock solution of the synthesized azo dye in a suitable solvent (e.g., ethanol or DMSO).
-
Spectrophotometric Analysis:
-
For each buffer solution, add a small, constant volume of the indicator stock solution.
-
Record the UV-Vis absorption spectrum of each solution.
-
Identify the λmax for the acidic and basic forms of the indicator.
-
The presence of an isosbestic point, where the spectra of the acidic and basic forms intersect, is indicative of a two-species equilibrium.
-
-
Determination of pKa: The dissociation constant (pKa) of the indicator can be determined from the spectral data using the following equation:
-
pKa = pH + log([In⁻]/[HIn])
-
Where [In⁻] and [HIn] are the concentrations of the basic and acidic forms, respectively, which can be determined from the absorbance values at their respective λmax.
-
-
Visual Color Change: Observe and record the color of the indicator solution at each pH to determine the visual transition range.
Mechanism of Color Change
The color change of azo dye indicators is based on the principle of acid-base equilibrium. The protonation and deprotonation of functional groups on the dye molecule alter the extent of electron delocalization within the conjugated system, leading to a change in the absorbed and reflected light.
Caption: Acid-base equilibrium of a generic pH indicator.
Data Presentation
While specific quantitative data for anilinosulphonyl-p-tolyl azo pyrazole is not available, the following table presents representative data for other azo-based pH indicators to provide a comparative context.
| Indicator Name | pKa | pH Range | Color Change (Acidic to Basic) |
| Methyl Orange | 3.46 | 3.1 - 4.4 | Red to Yellow |
| Methyl Red | 5.1 | 4.4 - 6.2 | Red to Yellow |
| A Novel Polyazo Dye[2] | 3.5 & 9.1 | 2.1-3.8 & 8.2-9.8 | Orange & Yellow |
| Azo-Theophylline[6] | - | Sensitive | Color contrast observed |
Applications in Drug Development
The pH-sensitive nature of such indicators can be leveraged in various aspects of drug development:
-
Formulation Studies: To monitor the pH of drug formulations and ensure stability.
-
In Vitro Assays: As a visual endpoint determinant in pH-dependent biological assays.
-
Drug Delivery: Incorporation into smart drug delivery systems that release their payload in response to specific pH environments (e.g., tumor microenvironments).
Conclusion
Anilinosulphonyl-p-tolyl azo pyrazole, as a member of the pyrazole azo dye family, holds promise as a pH indicator. The protocols outlined in this document provide a framework for its synthesis and evaluation. Researchers are encouraged to perform these experiments to determine the specific pKa, pH transition range, and color changes for this compound. The versatility of azo dyes suggests potential applications beyond simple pH indication, extending into the realm of advanced analytical and biomedical sciences.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Application Notes and Protocols for Staining Biological Tissues with Sulphonate Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of sulphonate-containing dyes in the staining of biological tissues. The protocols cover two distinct applications: the use of fluorescent sulphonated rhodamine dyes for high-resolution imaging of cell surface proteins, and the application of Orange G, a dichlorobenzenesulphonate dye, in classical histological staining techniques.
Section 1: Fluorescent Staining of Cell Surface Proteins with Sulphonated Rhodamine Dyes
Application Notes
Sulphonated rhodamine dyes, such as Sulfo549 and Sulfo646, are valuable tools for fluorescently labeling proteins on the surface of living cells. The addition of sulphonate groups to the dye structure renders them membrane-impermeable. This property is crucial for selectively visualizing cell surface proteins without the interference of background fluorescence from internalized dye or intracellular protein populations.
These dyes are particularly useful in conjunction with self-labeling protein tags like SNAP-tag and Halo-tag. When a protein of interest is expressed as a fusion with one of these tags on the cell surface, the corresponding fluorescently labeled substrate (e.g., benzylguanine for SNAP-tag) will specifically and covalently label the extracellularly exposed tags.
The high brightness and photostability of these dyes make them suitable for various advanced microscopy techniques, including confocal and stimulated emission depletion (STED) microscopy, enabling super-resolution imaging of cell surface structures.
Key Advantages:
-
Membrane Impermeability: Ensures exclusive labeling of cell surface proteins.
-
High Photostability: Allows for prolonged imaging and time-lapse experiments.
-
Brightness: Provides a strong signal for high-quality imaging.
-
Specificity: Covalent labeling of SNAP- and Halo-tags results in low background signal.
Quantitative Data
The photophysical properties of sulphonated rhodamine dyes are comparable to their parent, permeable dyes, indicating that the addition of a sulphonate group does not negatively impact their performance.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Sulfo549 | 550 | 570 | ~120,000 | ~0.8 |
| Sulfo646 | 640 | 660 | ~150,000 | ~0.6 |
| Orange G | 476-480 | N/A (absorptive) | Not typically reported for this application | N/A |
Note: Molar extinction coefficient and quantum yield are approximate values and can vary depending on the solvent and measurement conditions.
Experimental Protocol: Fluorescent Labeling of SNAP-tagged Cell Surface Proteins
This protocol is adapted for labeling adherent cells grown on coverslips.
Materials:
-
Adherent cells expressing a SNAP-tagged cell surface protein of interest, cultured on glass coverslips.
-
Sulphonated rhodamine dye conjugated to benzylguanine (e.g., Sulfo-BG).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Hoechst 33342 solution (optional, for nuclear counterstaining).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), if required.
-
Mounting medium.
Procedure:
-
Cell Culture: Culture cells to the desired confluency on glass coverslips in a petri dish or multi-well plate.
-
Preparation of Staining Solution: Prepare a working solution of the Sulfo-BG dye in complete cell culture medium. A final concentration of 100-500 nM is a good starting point and should be optimized for the specific cell type and protein expression level.
-
Staining:
-
Aspirate the old medium from the cells.
-
Add the staining solution to the cells, ensuring the coverslip is fully covered.
-
Incubate for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove unbound dye.
-
-
Counterstaining (Optional):
-
For nuclear staining, incubate the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging (Live Cells):
-
Mount the coverslip on a microscope slide with a drop of imaging buffer (e.g., PBS or phenol red-free medium).
-
Proceed with imaging on a fluorescence microscope.
-
-
Fixation and Mounting (for fixed samples):
-
After the final wash step, add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Allow the mounting medium to cure before imaging.
-
Workflow Diagram
Section 2: Histological Staining with Orange G (Acid Orange 10)
Application Notes
Orange G (Acid Orange 10) is an acidic azo dye that contains two sulphonate groups and two chloro groups. It is widely used in histology as a cytoplasmic counterstain in combination with other dyes. Its primary function is to stain cytoplasm, muscle, and keratin in various shades of orange to yellow.[1][2][3][4]
Due to its small molecular size, it can penetrate tissues rapidly and is often used in polychromatic staining methods where it stains certain components before larger dye molecules. A prominent application of Orange G is in the Papanicolaou stain (Pap stain), used for cytological preparations, and in Mallory's trichrome stain, which differentiates collagen from other connective tissues.[4]
Key Applications:
-
Papanicolaou Stain: Stains keratinized elements.
-
Mallory's Trichrome Stain: Stains cytoplasm and muscle.[4]
-
Pituitary Gland Staining: Used to demonstrate acidophilic cells of the adenohypophysis.[5]
Expected Staining Results with Orange G in Combination Stains
| Staining Method | Tissue/Cell Component | Expected Color with Orange G Contribution |
| Papanicolaou Stain | Keratinized Cells | Orange |
| Cytoplasm (superficial cells) | Pink/Orange | |
| Mallory's Trichrome | Cytoplasm, Muscle, Erythrocytes | Orange to Reddish-Orange |
| Collagen | Blue (stained by Aniline Blue) | |
| Nuclei | Red (stained by Acid Fuchsin) | |
| Pearse' PAS-Orange G | Pituitary α cells | Orange |
| Erythrocytes | Yellow |
Experimental Protocol: Pearse' PAS-Orange G for Pituitary Gland
This protocol is designed for staining paraffin-embedded sections of formalin-fixed pituitary tissue.[2]
Materials:
-
5µm paraffin sections of neutral buffered formalin-fixed pituitary tissue on slides.[2]
-
Xylene (or a less toxic clearing agent like limonene).[6]
-
Graded ethanol series (100%, 95%, 70%).
-
Distilled water.
-
1% Periodic acid solution.[2]
-
Schiff's reagent.[2]
-
Celestine blue solution.[2]
-
Mayer's hemalum.[2]
-
Orange G solution (0.5 g Orange G, 0.015 g phosphotungstic acid in 100 ml of 96% ethanol).[4]
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 minutes).
-
Transfer through 70% ethanol (2 minutes).
-
Rinse well in running tap water.
-
-
Periodic Acid Oxidation:
-
Schiff Reaction:
-
Nuclear Staining:
-
Counterstain with the celestine blue-hemalum sequence.
-
Wash well with tap water for 5 minutes.[2]
-
-
Orange G Staining:
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Logical Flow of Trichrome Staining
References
Spectroscopic titration of metal ions with Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate
An in-depth analysis of the provided chemical, Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, reveals its nature as a sophisticated azo dye. Azo dyes incorporating pyrazolone scaffolds are frequently employed as chromogenic chemosensors for the detection and quantification of various metal ions. The underlying principle of this application lies in the formation of a coordination complex between the dye molecule (ligand) and a metal ion. This interaction modulates the electronic properties of the dye, leading to a discernible change in its UV-Visible absorption spectrum, which can be monitored spectrophotometrically.
The presence of multiple sulfonate groups within the molecular structure confers aqueous solubility, rendering it suitable for analyses in aqueous or semi-aqueous media. The titration of metal ions with this dye is anticipated to result in the formation of stoichiometric complexes, with the specific metal-to-ligand ratio being dependent on the coordination preferences of the metal ion .
Application Notes
This analytical method is designed for the selective detection and quantification of divalent and trivalent metal ions, such as Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, and Al³⁺, in solution. The protocol relies on the colorimetric response of the Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate reagent upon complexation with metal ions. The change in the absorption spectrum of the reagent allows for the determination of the metal ion concentration.
The selectivity of the reagent for different metal ions may vary and should be experimentally determined. The sensitivity of the assay is typically in the micromolar range, but the limit of detection (LOD) and limit of quantification (LOQ) must be established for each specific metal ion. The stoichiometry of the metal-ligand complex can be determined using methods such as Job's plot or the mole-ratio method. The binding constant (Kₐ) of the complex, which indicates the stability of the complex, can be calculated from the titration data.
Experimental Protocols
Preparation of Reagents
-
Stock Solution of the Azo Dye (Ligand): Prepare a 1.0 mM stock solution of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate in a suitable solvent. Given the sulfonate groups, deionized water or a mixed solvent system (e.g., water/DMSO or water/ethanol) is recommended to ensure complete dissolution.
-
Metal Ion Stock Solutions: Prepare 10.0 mM stock solutions of the desired metal salts (e.g., CuSO₄, NiCl₂, Co(NO₃)₂, ZnSO₄, AlCl₃) in deionized water.
-
Buffer Solution: Prepare a buffer solution to maintain a constant pH throughout the experiment. The choice of buffer is critical as pH can influence both the ligand's protonation state and the metal ion's hydrolysis. A common choice is a 10 mM HEPES or Tris-HCl buffer at a physiological pH of 7.4. The optimal pH for complexation should be determined experimentally.[1]
Instrumentation
-
A dual-beam UV-Visible spectrophotometer is required for all absorbance measurements.
-
Quartz cuvettes with a 1 cm path length should be used.
-
A calibrated pH meter is necessary for buffer preparation.
Spectroscopic Titration Protocol
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the free azo dye solution (e.g., 25 µM in the chosen buffer) from 200 to 800 nm. This will determine the wavelength of maximum absorbance (λₘₐₓ) of the free ligand.
-
Titration:
-
Pipette a fixed volume and concentration of the azo dye solution into a cuvette (e.g., 2.0 mL of a 25 µM solution).
-
Incrementally add small aliquots of a specific metal ion stock solution (e.g., 1-10 µL of a 1.0 mM solution) to the cuvette.[2]
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the UV-Vis spectrum over the same wavelength range.
-
Continue this process until no further significant changes in the absorption spectrum are observed, indicating saturation of the ligand.[3]
-
-
Data Analysis:
-
Monitor the changes in absorbance at the λₘₐₓ of the free ligand and at any new emerging peaks corresponding to the metal-ligand complex.
-
Plot the absorbance change (ΔA) against the molar ratio of [Metal Ion]/[Ligand].
-
The stoichiometry of the complex can be determined from the inflection point of this plot.
-
The binding constant (Kₐ) can be calculated using the Benesi-Hildebrand equation or by non-linear fitting of the titration data.
-
Data Presentation
The quantitative data obtained from the spectroscopic titrations should be summarized for clarity and comparative analysis.
Table 1: Spectroscopic Properties of the Azo Dye and its Metal Complexes
| Metal Ion | λₘₐₓ (Free Ligand) (nm) | λₘₐₓ (Complex) (nm) | Bathochromic/Hypsochromic Shift (nm) |
| Cu²⁺ | Value | Value | Value |
| Ni²⁺ | Value | Value | Value |
| Co²⁺ | Value | Value | Value |
| Zn²⁺ | Value | Value | Value |
| Al³⁺ | Value | Value | Value |
Table 2: Binding Parameters for Metal Ion-Azo Dye Complexes
| Metal Ion | Stoichiometry (Ligand:Metal) | Binding Constant (Kₐ) (M⁻¹) | Limit of Detection (LOD) (µM) |
| Cu²⁺ | Value | Value | Value |
| Ni²⁺ | Value | Value | Value |
| Co²⁺ | Value | Value | Value |
| Zn²⁺ | Value | Value | Value |
| Al³⁺ | Value | Value | Value |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the systematic workflow for the spectroscopic titration of metal ions with the specified azo dye.
References
Application Note: In Vitro Cytotoxicity of a Novel Pyrazole Azo Compound (PyrAzo-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a new chemical entity's cytotoxic potential is a critical step in the early stages of drug discovery.[1][2][3][4] Pyrazole derivatives are significant heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. This application note details the protocols for assessing the in vitro cytotoxicity of a novel pyrazole azo compound, designated PyrAzo-1, against various cancer and non-cancerous cell lines. The primary methods used are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[5][6][7]
Experimental Protocols
Materials and Reagents
-
Cell Lines:
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MCF-7 (human breast adenocarcinoma)
-
HeLa (human cervical cancer)
-
A549 (human lung carcinoma)
-
HEK293 (human embryonic kidney)
-
-
Compound:
-
Novel Pyrazole Azo Compound (PyrAzo-1), synthesized and purified in-house.
-
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Reagents for MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Dimethyl sulfoxide (DMSO)
-
-
Reagents for LDH Assay:
Protocol: Cell Culture and Maintenance
-
All cell lines are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][8]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of PyrAzo-1 in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[8][11]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis software.
-
Protocol: LDH Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][7][12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls on each plate:[7][9]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 10 µL of 10% Triton X-100, 45 minutes before the assay.[10]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well of the new plate.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[5][13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Data Presentation
The cytotoxic effects of PyrAzo-1 were evaluated after a 48-hour treatment period. The IC₅₀ values were calculated from dose-response curves and are summarized in the table below.
| Cell Line | Cell Type | IC₅₀ (µM) of PyrAzo-1 |
| MCF-7 | Breast Cancer | 8.5 |
| HeLa | Cervical Cancer | 12.3 |
| A549 | Lung Cancer | 15.8 |
| HEK293 | Non-Cancerous Kidney | > 100 |
Table 1: Summary of IC₅₀ values for PyrAzo-1 against various human cell lines.
Visualizations: Workflows and Pathways
Discussion
The results indicate that the novel pyrazole azo compound, PyrAzo-1, exhibits dose-dependent cytotoxicity against the tested human cancer cell lines (MCF-7, HeLa, and A549). The IC₅₀ values demonstrate potent activity, particularly against the MCF-7 breast cancer cell line (IC₅₀ = 8.5 µM).[3]
Conclusion
The protocols described here provide a robust framework for evaluating the in vitro cytotoxicity of novel compounds. PyrAzo-1 has demonstrated promising and selective cytotoxic activity against several cancer cell lines. These findings warrant further investigation into its mechanism of action, potentially through pathways such as apoptosis, to further assess its therapeutic potential.
References
- 1. kosheeka.com [kosheeka.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate and encountering challenges with its dissolution in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, a complex aryl azo pyrazole compound, is generally expected to have low solubility in water. Similar pyrazole azo dyes are often sparingly soluble in water but exhibit better solubility in organic solvents such as ethanol, methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] The presence of two sulfonate groups suggests some water solubility, but the large aromatic structure can significantly limit this.
Q2: Why is my compound not dissolving in water?
A2: Several factors can contribute to poor aqueous solubility. The large, hydrophobic aromatic rings in the molecule can lead to strong intermolecular forces in the solid state, making it difficult for water molecules to surround and dissolve the individual molecules. The crystalline structure of the compound can also play a significant role; a more stable crystal lattice requires more energy to break, resulting in lower solubility.
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: Yes, adjusting the pH of the aqueous solution can influence the solubility of this compound. The molecule contains acidic and basic functional groups. The anilinosulphonyl group is acidic, and the pyrazole ring can exhibit basic properties. In a more alkaline solution, the acidic protons can be removed, leading to a more charged (and potentially more soluble) species. Conversely, in a more acidic solution, the pyrazole nitrogen may become protonated, which could also increase solubility. It is crucial to experimentally determine the optimal pH for maximum solubility.
Q4: What are co-solvents and can they help?
A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds. For this particular compound, using co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be an effective strategy. These co-solvents reduce the polarity of the aqueous solution, making it a more favorable environment for the non-polar parts of the molecule.
Q5: Are there other methods to enhance the solubility of this compound?
A5: Yes, other techniques such as micellar solubilization and the use of cyclodextrins can be employed.
-
Micellar Solubilization: Surfactants form micelles in water above a certain concentration. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can be entrapped in the hydrophobic core, effectively "dissolving" it in the aqueous solution.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic part of your compound can form an inclusion complex with the cyclodextrin, thereby increasing its apparent solubility in water.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution over time. | The initial solution was supersaturated. | 1. Gently heat the solution while stirring to ensure complete dissolution, then allow it to cool slowly to room temperature. 2. Filter the solution to remove any undissolved particles that could act as nucleation sites. 3. Consider adding a small percentage of a co-solvent or a stabilizing agent. |
| Inconsistent solubility results between experiments. | 1. Variation in the solid form of the compound (polymorphism). 2. Inaccurate measurement of compound or solvent. 3. Fluctuation in temperature. | 1. Ensure the same batch and lot of the compound are used. If different batches are used, characterize the solid form (e.g., using DSC or XRD). 2. Calibrate balances and pipettes regularly. 3. Perform solubility experiments in a temperature-controlled environment. |
| Compound appears to degrade in the chosen solvent. | The solvent is reacting with the compound. | 1. Check for any visible color changes that are not related to dissolution. 2. Analyze the solution over time using techniques like HPLC to monitor for degradation products. 3. Choose an alternative solvent system. |
| Solubility is still low even with co-solvents. | The chosen co-solvent is not optimal. | 1. Screen a range of co-solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, PEG 400). 2. Optimize the concentration of the co-solvent. A higher percentage is not always better and can sometimes lead to precipitation. |
Data Presentation: Illustrative Solubility Trends
The following tables provide an illustrative overview of how different factors can influence the solubility of a compound like Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate. Note: These are not experimental data for this specific compound but represent expected trends based on the behavior of similar molecules.
Table 1: Effect of pH on Aqueous Solubility (Illustrative)
| pH | Expected Solubility Trend | Rationale |
| 2.0 | Moderate Increase | Protonation of the pyrazole nitrogen may increase solubility. |
| 7.0 | Baseline | Reference point at neutral pH. |
| 10.0 | Significant Increase | Deprotonation of the acidic sulphonyl group can lead to a more soluble anionic form. |
Table 2: Effect of Co-solvents on Aqueous Solubility (Illustrative)
| Co-solvent (at 20% v/v) | Expected Fold Increase in Solubility | Rationale |
| Ethanol | 5 - 10 | Reduces the polarity of the solvent. |
| Propylene Glycol | 10 - 20 | Acts as a good solubilizing agent for many organic molecules. |
| PEG 400 | 20 - 50 | The ether linkages and hydroxyl groups can interact with the solute, enhancing solubility. |
| DMSO | > 100 | A powerful aprotic solvent capable of dissolving a wide range of compounds. |
Table 3: Effect of Surfactants on Aqueous Solubility (Illustrative)
| Surfactant (at 2% w/v) | Expected Fold Increase in Solubility | Rationale |
| Sodium Dodecyl Sulfate (SDS) | 10 - 30 | Anionic surfactant forming micelles that can encapsulate the compound. |
| Tween 80 | 15 - 40 | Non-ionic surfactant, generally less harsh and effective at solubilization. |
| Cremophor EL | 20 - 60 | A non-ionic surfactant widely used in pharmaceutical formulations. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of the aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.
-
Analysis: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Screening of Co-solvents for Solubility Enhancement
This protocol describes a method for screening different co-solvents to identify the most effective one for improving the solubility of your compound.
Methodology:
-
Prepare Co-solvent Systems: Prepare a series of aqueous solutions containing different concentrations of various co-solvents (e.g., 10%, 20%, 40% v/v of ethanol, propylene glycol, and PEG 400).
-
Determine Solubility: For each co-solvent system, determine the solubility of your compound using the shake-flask method described in Protocol 1.
-
Compare Results: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.
-
Identify Optimal System: Identify the co-solvent and its concentration that provides the highest solubility without causing any compound degradation or precipitation issues.
Logical Relationships
The decision-making process for improving the solubility of the target compound can be visualized as a logical flow.
References
Optimization of reaction conditions for the synthesis of dichlorobenzenesulphonate azo dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorobenzenesulphonate azo dyes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of dichlorobenzenesulphonate azo dyes?
A1: The synthesis is a two-step process. First, a dichlorinated aromatic amine containing a sulfonic acid group is diazotized using sodium nitrite in an acidic medium at low temperatures to form a diazonium salt. Second, this diazonium salt is coupled with a coupling component (e.g., a naphthol derivative) under controlled pH to form the azo dye.[1]
Q2: Why is it crucial to maintain a low temperature during the diazotization step?
A2: Diazonium salts are often unstable at higher temperatures and can decompose, leading to a lower yield of the desired azo dye and the formation of unwanted byproducts, such as phenols.[2] Maintaining a temperature between 0-5 °C is critical for the stability of the diazonium salt.
Q3: What is the optimal pH for the coupling reaction?
A3: The optimal pH for the coupling reaction depends on the coupling component. For phenolic coupling components, such as naphthols, the reaction is typically carried out in an alkaline medium (pH 9-10). This is because the phenoxide ion, formed under basic conditions, is a more powerful nucleophile than the neutral phenol. For aromatic amine coupling components, the reaction is generally performed in a slightly acidic medium (pH 4-5).
Q4: How can I purify the final dichlorobenzenesulphonate azo dye?
A4: Purification can be achieved through several methods. Salting out, by adding a saturated sodium chloride solution, is a common method to precipitate the dye. The crude product can then be purified by recrystallization from a suitable solvent, often a mixture of water and ethanol. Washing the filtered dye with water, and sometimes a dilute acid or base solution, helps remove unreacted starting materials and inorganic salts. For higher purity, column chromatography can be employed.
Q5: What are some common side reactions to be aware of?
A5: A primary side reaction is the decomposition of the diazonium salt to form a phenol, especially if the temperature is not kept low. Another potential side reaction is the self-coupling of the diazonium salt, particularly if the concentration of the diazonium salt is too high or the coupling component is not sufficiently reactive. Incomplete diazotization can also lead to the presence of unreacted aromatic amine in the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Dye Formation | Incomplete diazotization. | Ensure the temperature is maintained between 0-5 °C. Check the freshness and purity of the sodium nitrite. Ensure a sufficiently acidic medium (e.g., excess hydrochloric or sulfuric acid) is used. |
| Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization and before the coupling step. Use the diazonium salt solution immediately after preparation. | |
| Incorrect pH for the coupling reaction. | Verify the pH of the coupling reaction mixture. For phenolic coupling components, ensure the pH is alkaline (9-10). For amine coupling components, ensure the pH is slightly acidic (4-5). | |
| Off-Color Product | Presence of impurities or byproducts. | Purify the product by recrystallization. Ensure complete diazotization to avoid unreacted starting amine. Prevent diazonium salt decomposition by maintaining low temperatures. |
| Incorrect coupling position on the coupling component. | The coupling position is directed by the activating group on the coupling component. Ensure the reaction conditions favor the desired isomer. Steric hindrance can also influence the position of coupling. | |
| Poor Solubility of the Starting Dichloroaniline | The hydrochloride or sulfate salt of the dichlorinated aniline may have low solubility in the reaction medium. | Some industrial processes address this by using a mixture of sulfuric acid and an organic acid to improve solubility.[3] Fine milling of the starting amine can also improve dissolution. |
| Difficulty in Isolating the Product | The dye is too soluble in the reaction mixture. | Use "salting out" by adding a saturated solution of sodium chloride to decrease the solubility of the dye and promote precipitation. |
| Product is a Tarry or Oily Substance | Impurities are present, or the product has not fully precipitated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Ensure the pH is optimal for precipitation. Further purification by column chromatography may be necessary. |
Experimental Protocols
Diazotization of a Dichlorobenzenesulphonic Acid Derivative
This protocol is a representative procedure based on common laboratory practices for the diazotization of sulfonated aromatic amines.
Materials:
-
Dichlorinated aromatic amine with a sulfonic acid group (e.g., 2-amino-5-chloro-benzenesulfonic acid)
-
Sodium Nitrite (NaNO₂)
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Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve the dichlorobenzenesulphonic acid derivative in a dilute aqueous solution of sodium carbonate to form the sodium salt.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite in water to the amine solution, keeping the temperature below 5 °C with constant stirring.
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In a separate beaker, prepare a dilute solution of hydrochloric acid or sulfuric acid and cool it to 0-5 °C.
-
Slowly add the cold amine-nitrite mixture to the cold acid solution with vigorous stirring. The diazonium salt will precipitate.
-
Maintain the temperature at 0-5 °C and continue stirring for 15-30 minutes to ensure complete diazotization.
-
The resulting suspension of the diazonium salt is used immediately in the coupling reaction.
Azo Coupling with a Naphthol Derivative
This protocol describes the coupling of the prepared diazonium salt with a naphthol derivative.
Materials:
-
Diazonium salt suspension (from the previous step)
-
Naphthol derivative (e.g., β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the naphthol derivative in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt suspension to the alkaline naphthol solution with continuous, efficient stirring. The azo dye should precipitate immediately as a brightly colored solid.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Isolate the crude dye by vacuum filtration.
-
Wash the filter cake with a cold, saturated sodium chloride solution to help remove impurities.
-
Further purify the dye by recrystallization from an appropriate solvent, such as an ethanol-water mixture.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables provide representative quantitative data for the synthesis of a dichlorobenzenesulphonate azo dye. Note that the optimal conditions can vary depending on the specific substrates used.
Table 1: Optimized Reaction Conditions for Diazotization
| Parameter | Value |
| Starting Amine | 2-amino-5-chloro-benzenesulfonic acid |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.05 |
| Acid Medium | Hydrochloric Acid (2.5 equivalents) |
| Temperature | 0 - 5 °C |
| Reaction Time | 30 minutes |
Table 2: Optimized Reaction Conditions for Azo Coupling
| Parameter | Value |
| Coupling Component | β-Naphthol |
| Molar Ratio (Diazonium Salt:Coupling Component) | 1 : 1 |
| Solvent | Aqueous Sodium Hydroxide |
| pH | 9 - 10 |
| Temperature | 0 - 10 °C |
| Reaction Time | 60 minutes |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of dichlorobenzenesulphonate azo dyes.
Caption: Workflow for the synthesis of dichlorobenzenesulphonate azo dyes.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
Technical Support Center: Enhancing the Stability of Anilinosulphonyl-p-tolyl Azo Pyrazole Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of anilinosulphonyl-p-tolyl azo pyrazole solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of anilinosulphonyl-p-tolyl azo pyrazole solutions.
Problem: Rapid Color Fading or Change in Solution Appearance
Possible Causes and Solutions:
-
pH Instability: The pH of the solution can significantly impact the stability of azo pyrazoles. Solutions that are too acidic or too alkaline can lead to degradation.
-
Photodegradation: Exposure to light, especially UV light, can cause the azo bond to break, leading to a loss of color.[3]
-
Solution: Prepare and store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experiments whenever possible.
-
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.
-
Solution: Store stock solutions and working solutions at low temperatures, such as 2-8°C. For long-term storage, consider freezing the solution at -20°C or below, but verify that freeze-thaw cycles do not affect stability. Avoid leaving solutions at room temperature for extended periods.
-
-
Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen can contribute to the degradation of the azo dye.
-
Solution: Use deoxygenated solvents for solution preparation. If the compound is particularly sensitive to oxidation, consider adding antioxidants to the solution, after confirming they do not interfere with your experimental assays.
-
-
Reactive Solvent: The choice of solvent can influence the stability of the dissolved compound.
-
Solution: Use high-purity, inert solvents. Common solvents for azo dyes include DMSO, DMF, and ethanol. If you observe instability, consider switching to an alternative solvent after checking for solubility and compatibility with your experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in anilinosulphonyl-p-tolyl azo pyrazole solutions?
A1: The primary causes of instability are typically exposure to light (photodegradation) and non-optimal pH levels.[2][3] The azo (-N=N-) linkage is susceptible to cleavage under these conditions, leading to a loss of the chromophore and, consequently, a change in color.
Q2: How can I prepare a stable stock solution of anilinosulphonyl-p-tolyl azo pyrazole?
A2: To prepare a stable stock solution, dissolve the compound in a high-purity, anhydrous solvent such as DMSO or DMF at a high concentration. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination. Store these aliquots in light-protected containers at -20°C or -80°C.
Q3: What is the expected shelf-life of a solution of anilinosulphonyl-p-tolyl azo pyrazole?
A3: The shelf-life is highly dependent on the storage conditions (temperature, light exposure, pH) and the specific chemical structure of the derivative. Under ideal conditions (stored in the dark at low temperatures in a suitable solvent), a stock solution can be stable for several weeks to months. One study on a specific azo dye noted stability for up to 24 hours in solution at room temperature.[1] It is recommended to perform periodic stability checks, especially for long-term experiments.
Q4: Can I use water as a solvent for anilinosulphonyl-p-tolyl azo pyrazole?
A4: The solubility of anilinosulphonyl-p-tolyl azo pyrazole in water may be limited due to its organic structure. If aqueous solutions are required for your experiments, it is best to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO and then dilute this stock solution with the aqueous buffer. Be aware that the pH of the aqueous medium will be a critical factor for stability.[2]
Q5: How can I monitor the stability of my anilinosulphonyl-p-tolyl azo pyrazole solution over time?
A5: The stability of your solution can be monitored using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A decrease in the absorbance at the maximum wavelength (λmax) over time indicates degradation. HPLC is a more sensitive method that can separate the parent compound from its degradation products, allowing for a more accurate quantification of stability.
Data Presentation
Table 1: Representative Photodegradation Rates of Structurally Similar Azo Dyes at Different pH Values
| Azo Dye Structure Type | pH | Pseudo-First-Order Degradation Rate Constant (k, min⁻¹) | Reference |
| Sulfonated Azo Dye | 4.0 | 0.015 | [4] |
| Sulfonated Azo Dye | 6.0 | 0.012 | [4] |
| Sulfonated Azo Dye | 9.0 | 0.025 | [4] |
| Hydroxy-substituted Azo Dye | 4.0 | 0.008 | [4] |
| Hydroxy-substituted Azo Dye | 9.0 | 0.031 | [4] |
Note: This data is for structurally related azo dyes and should be used as a guideline. Actual degradation rates for anilinosulphonyl-p-tolyl azo pyrazole may vary.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
Anilinosulphonyl-p-tolyl azo pyrazole powder
-
High-purity, anhydrous DMSO or DMF
-
Amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of anilinosulphonyl-p-tolyl azo pyrazole powder using an analytical balance.
-
Transfer the powder to a suitable glass vial.
-
Add the required volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but avoid excessive heat.
-
Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of Solution Stability using UV-Vis Spectrophotometry
-
Materials:
-
Stock solution of anilinosulphonyl-p-tolyl azo pyrazole
-
Appropriate solvent or buffer for dilution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a fresh working solution of the compound at a known concentration from the stock solution.
-
Immediately measure the absorbance spectrum of the solution and record the absorbance at the maximum wavelength (λmax). This is your time-zero reading.
-
Store the working solution under the desired test conditions (e.g., room temperature with light exposure, 37°C in the dark, etc.).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), measure the absorbance at λmax again.
-
Calculate the percentage of the remaining compound at each time point relative to the time-zero reading.
-
Plot the percentage of the remaining compound versus time to assess the stability.
-
Visualizations
Caption: Troubleshooting workflow for anilinosulphonyl-p-tolyl azo pyrazole solution instability.
Caption: Factors influencing the stability of anilinosulphonyl-p-tolyl azo pyrazole solutions.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation [agris.fao.org]
- 4. Quantitative structure-activity relationship in the photodegradation of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Staining in Immunohistochemistry
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals achieve high-quality, specific staining in their immunohistochemistry (IHC) experiments. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize background staining and obtain clear, reliable results.
Troubleshooting Guide: High Background Staining
High background staining can obscure the specific signal of your target antigen, making accurate interpretation of your results difficult. Below are common causes of high background and their corresponding solutions.
| Potential Cause | Observation | Solution |
| Endogenous Enzyme Activity | Diffuse, non-specific staining across the entire tissue section, especially in tissues with high endogenous peroxidase (e.g., red blood cells, kidney, liver) or alkaline phosphatase (e.g., kidney, intestine) activity.[1] | Quench endogenous enzyme activity: - For HRP-based detection, incubate slides in 0.3-3% hydrogen peroxide (H₂O₂) in methanol or PBS for 10-15 minutes before primary antibody incubation. - For AP-based detection, add levamisole to the chromogen substrate solution.[1] |
| Non-Specific Antibody Binding | Generalized background staining, or specific staining in unexpected locations. | Optimize blocking: - Use a blocking serum from the same species as the secondary antibody was raised in (e.g., normal goat serum for a goat anti-rabbit secondary).[2] A 1-5% concentration is common.[3][4] - Use protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk at 1-5%.[2][4] Titrate antibodies: - The primary or secondary antibody concentration may be too high. Perform a dilution series to find the optimal concentration that provides a strong specific signal with low background.[5] |
| Issues with Tissue Preparation | Uneven or patchy background staining. | Ensure complete deparaffinization and rehydration: - Use fresh xylene and a series of graded alcohols. Optimize fixation: - Over-fixation or under-fixation can lead to background. Ensure the fixation time is appropriate for the tissue type and size. |
| Antigen Retrieval | High background after heat-induced epitope retrieval (HIER). | Optimize HIER conditions: - The temperature or incubation time may be too harsh. Try reducing the temperature or duration. - The pH of the retrieval buffer is critical. Test different buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) to find the optimal one for your antibody.[6] |
| Chromogen/Substrate Issues | Excessive color development or non-specific precipitate. | Optimize chromogen incubation: - Reduce the incubation time with the chromogen. - Ensure the chromogen and substrate are fresh and properly prepared. |
Frequently Asked Questions (FAQs)
Q1: What are pyrazole dyes and do they cause specific background issues in IHC?
A1: Pyrazole is a five-membered heterocyclic compound that is a core structure in many pharmaceutical agents due to its wide range of biological activities.[7] In the context of histology, while novel chromogens are continually being developed, the most commonly used chromogens in IHC are diaminobenzidine (DAB), 3-Amino-9-ethylcarbazole (AEC), and Fast Red.[8][9][10] Our comprehensive review of scientific literature did not indicate that pyrazole-based dyes are a common source of unique background staining issues in standard IHC protocols. The principles of minimizing background staining, such as proper blocking and antibody titration, are universal and apply regardless of the specific chromogen used.
Q2: How do I choose the right blocking agent?
A2: The choice of blocking agent depends on your experimental setup. A good starting point is to use normal serum from the same species as your secondary antibody.[2] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum for blocking. Protein solutions like BSA and non-fat dry milk are also effective and more economical options.[2] It is crucial to empirically test different blocking agents to determine the one that provides the best signal-to-noise ratio for your specific antibody and tissue.[2]
Q3: What is the optimal concentration for my primary antibody?
A3: The optimal primary antibody concentration needs to be determined experimentally for each new antibody and tissue type.[11] A good starting point is the dilution range suggested on the antibody datasheet.[12] You can then perform a titration experiment by testing a series of dilutions (e.g., 1:50, 1:100, 1:200, 1:400) to find the concentration that yields strong specific staining with minimal background.[5][11]
Q4: How long should I incubate my primary antibody?
A4: Incubation time and temperature are critical variables.[13] A common practice is to incubate the primary antibody overnight at 4°C, which can enhance specific binding while reducing background.[12][14] Shorter incubations of 1-2 hours at room temperature can also be effective, particularly for high-affinity antibodies.[14] You may need to optimize the incubation time for your specific antibody and experimental conditions.[14]
Q5: What are the key steps in a typical IHC workflow to minimize background?
A5: A well-structured IHC protocol is essential for clean results. The key is to be consistent and meticulous at each stage.
Data Summary Tables
Table 1: Recommended Primary Antibody Dilutions
| Antibody Type | Recommended Starting Dilution Range | Concentration Range |
| Monoclonal | 1:50 - 1:500[11] | 5 - 25 µg/mL |
| Polyclonal (Affinity Purified) | 1:100 - 1:10000[12] | 1.7 - 15 µg/mL |
| Polyclonal (Antiserum) | 1:100 - 1:2000[5] | Varies |
Note: These are general recommendations. The optimal dilution must be determined empirically.
Table 2: Recommended Incubation Conditions for Primary Antibody
| Temperature | Incubation Time | Expected Outcome |
| 4°C | Overnight (12-18 hours) | Higher specificity, lower background[12][14] |
| Room Temperature (20-25°C) | 1 - 2 hours | Faster, may require more optimization to reduce background[14] |
| 37°C | 30 - 60 minutes | Faster, but increased risk of non-specific binding[14] |
Experimental Protocols & Signaling Pathways
Protocol: Standard Immunohistochemistry Staining
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20 minutes.[12]
-
Endogenous Enzyme Blocking: Incubate slides in 3% H₂O₂ in PBS for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.[12]
-
Washing: Wash slides three times with PBS containing 0.05% Tween 20.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Incubate with a streptavidin-HRP conjugate followed by the addition of a chromogen substrate (e.g., DAB).
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and then mount with a permanent mounting medium.
Signaling Pathway: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in cell proliferation and is often studied in cancer research using IHC.
References
- 1. IHC Blocking | Proteintech Group [ptglab.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 4. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Tips for Diluting Antibodies | Rockland [rockland.com]
- 6. biocompare.com [biocompare.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the most commonly used chromogen in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 9. dbiosys.com [dbiosys.com]
- 10. Chromogens for IHC Clinisciences [clinisciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 13. sinobiological.com [sinobiological.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Staining Protocols for Differential Cell Counting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with differential cell counting staining protocols.
Troubleshooting Guide
Proper staining is crucial for the accurate differentiation and counting of white blood cells.[1][2] Issues with staining can lead to misinterpretation of cellular morphology and inaccurate results.[3] The following table summarizes common problems encountered during staining for differential cell counting, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| Weak Basophilic Staining (Nuclei are too light) | - Inadequate staining time.- Stain or buffer solution is old or has an incorrect pH.- Insufficient concentration of the stain in the stain/buffer mix.[4]- Delay between fixing and staining.[5] | - Increase the staining time in the stain/buffer solution.- Replace the stain and/or buffer solution with a fresh batch.[4][5]- Adjust the buffer pH to 7.2 to enhance basophilic staining.[4]- Increase the stain concentration in the stain/buffer mix (e.g., from 1:10 to 1:5).[4]- Fix fresh smears promptly after preparation.[5] | [4][5] |
| Excessive Basophilic Staining (Too Blue/Purple) | - Staining time is too long.- Buffer pH is too high (alkaline).- Inadequate rinsing after staining.- Smear is too thick. | - Reduce the time the slide is in the stain/buffer solution.[6]- Switch to a buffer with a lower pH, such as 6.8, to increase eosinophilic staining.[6]- Ensure thorough rinsing with buffered water to remove excess stain.- Prepare thinner blood smears to allow for proper staining and differentiation. | [6] |
| Weak Eosinophilic Staining (Red blood cells are pale, eosinophil granules are indistinct) | - Buffer pH is too low (acidic).- Over-staining with the blue component.- Delay between fixation and staining leading to specimen degradation.[5] | - Switch from a 6.8 pH buffer to a 7.2 pH buffer to enhance eosinophilic staining.- Reduce the time in the basophilic stain or increase time in the eosinophilic stain.- Ensure timely fixation of fresh smears.[5] | [5] |
| Excessive Eosinophilic Staining (Too Red/Pink) | - Buffer pH is too low (acidic).- Insufficient time in the basophilic stain.- Excessive time in the eosinophilic stain. | - Increase the pH of the buffer.- Increase the time in the basophilic stain.- Decrease the time in the eosinophilic stain. | |
| Precipitate on the Smear | - Stain solution was not filtered.- Evaporation of stain on the slide.- Slides were not cleaned properly. | - Filter the stain before use.- Keep the staining jars covered to prevent evaporation.- Use clean, dust-free glass slides.[7] | [7] |
| Poor Cellular Morphology | - Use of old blood samples.- Improper drying of the smear before staining.[3]- Excessive heat during fixation. | - Use fresh blood for smear preparation.[3]- Ensure the blood smear is completely air-dried before fixation and staining.[3][8]- Avoid excessive heat when fixing the slide. | [3][8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the buffer in a Wright-Giemsa stain?
The optimal pH of the buffer is critical for achieving the correct staining balance. A pH of 6.8 is generally used and tends to favor more eosinophilic (reddish) staining of components like red blood cells and eosinophil granules.[5] A pH of 7.2 will result in more intense basophilic (blue/purple) staining of nuclei and neutrophil granules.[4] The choice between these depends on laboratory preference and the specific features to be highlighted.
Q2: How often should staining solutions be changed?
Staining solutions should be replaced regularly to ensure consistent and high-quality results.[3] The stain/buffer mix, where the actual staining occurs, should be changed at least every six hours to maintain the correct buffer ratio and prevent degradation.[4][6]
Q3: Why is it important to use fresh blood for preparing smears?
Using fresh blood is preferred because it provides a more accurate representation of cell morphology, including shape, size, and color.[3] Older samples can have cellular artifacts and distortions due to the aging process, which can interfere with accurate cell identification.[3]
Q4: What causes a "blue" background on the slide?
A blue background can be caused by several factors, including the smear being too thick, prolonged staining time, or inadequate washing. It can also be due to increased background protein staining.
Q5: Can I use an automated stainer for differential cell counting?
Yes, automated slide stainers are commonly used and can provide consistent and reproducible results by standardizing the staining process.[9] They can be programmed to replicate existing manual staining techniques.[9] However, it's still important to use fresh reagents and perform regular maintenance.
Experimental Protocols
Manual Wright-Giemsa Staining Protocol
The Wright-Giemsa stain is a type of Romanowsky stain used to differentiate blood cell types.[10]
Materials:
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Air-dried peripheral blood smear on a clean glass slide[8]
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Methanol (for fixation)[8]
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Wright-Giemsa stain solution
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Phosphate buffer (pH 6.8 or 7.2)
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Distilled water
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Staining rack and jars
-
Timer
-
Microscope
Procedure:
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Fixation: Flood the air-dried blood smear with methanol for 1-2 minutes.[8] This step fixes the cells to the slide.
-
Staining:
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Pour off the methanol and flood the slide with Wright-Giemsa stain solution. Let it sit for 1-5 minutes.
-
Add an equal volume of phosphate buffer to the slide and mix gently by blowing on the surface until a metallic sheen appears.
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Allow the stain-buffer mixture to remain on the slide for 3-10 minutes. The optimal time will vary depending on the stain's potency and desired intensity.
-
-
Rinsing: Gently rinse the slide with a stream of distilled water until the water runs clear.[11] It is important to rinse off all excess stain to achieve a clear background.[7]
-
Drying: Wipe the back of the slide clean and allow the stained smear to air dry completely in an upright position.[8]
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Microscopic Examination: Once dry, the slide is ready for examination under a microscope, typically using an oil immersion lens (100x objective) for differential counting.[7]
Visualizations
Caption: Troubleshooting workflow for common staining problems.
Caption: Workflow for the Wright-Giemsa staining protocol.
References
- 1. The White Blood Cell and Differential Count - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. White blood cell differential - Wikipedia [en.wikipedia.org]
- 3. 6 tips to optimize your staining in hematology | CellaVision [cellavision.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. boule.com [boule.com]
- 8. wvs.academy [wvs.academy]
- 9. m.youtube.com [m.youtube.com]
- 10. NOUL Blog | Wright-Giemsa Stain to NGSI – The Future of Blood Staining Methods [noul.com]
- 11. uomus.edu.iq [uomus.edu.iq]
Addressing matrix effects in mass spectrometry of sulphonated organic dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of sulphonated organic dyes.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of sulphonated organic dyes by LC-MS/MS, with a focus on mitigating matrix effects.
Question: I am observing significant signal suppression for my sulphonated dye analytes. What are the likely causes and how can I troubleshoot this?
Answer:
Signal suppression is a common manifestation of matrix effects in ESI-MS, particularly for polar and ionic compounds like sulphonated dyes. The primary causes are co-eluting matrix components that compete with the analyte for ionization. Here’s a systematic approach to troubleshooting:
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Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary source of matrix effects.
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Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. For sulphonated dyes in aqueous matrices like wastewater, mixed-mode SPE cartridges with both reversed-phase and anion-exchange properties can be very effective. One study on textile dyes in wastewater found that Strata WAX/NH2 cartridges provided the best results.[1]
-
Dilution: A simple yet effective strategy is to dilute the sample extract. This reduces the concentration of matrix components, which can alleviate signal suppression. For example, in the analysis of azo dyes in textile samples, dilution significantly improved matrix effects, with one dye's signal suppression improving from 33.1% to 90.1% of the expected signal.[2]
-
-
Optimize Chromatographic Separation: If interfering components are not removed during sample preparation, separating them from the analyte chromatographically is crucial.
-
Reversed-Phase (RP) LC: While widely used, RP-LC can be challenging for highly polar sulphonated dyes, which may have limited retention. This can lead to co-elution with other polar matrix components in the solvent front.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content, which can also enhance ESI-MS sensitivity.
-
Ion-Pair Chromatography: Using ion-pairing reagents can improve the retention of anionic sulphonated dyes on reversed-phase columns. However, be aware that non-volatile ion-pairing reagents are not compatible with MS, and even volatile ones can sometimes cause signal suppression.
-
-
Employ an Internal Standard: The use of an internal standard (IS) is critical for compensating for matrix effects.
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Stable Isotope-Labeled (SIL) Internal Standards: A SIL-IS is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction. While not always commercially available for specific sulphonated dyes, custom synthesis services exist.
-
Structurally Similar Analogues: If a SIL-IS is unavailable, a structurally similar compound can be used. It should have similar chemical properties and chromatographic behavior to the analyte.
-
-
Assess the Matrix Effect: To understand the extent of the problem, you need to quantify the matrix effect. The post-extraction spike method is a common approach.
Question: My retention times are shifting from run to run. What could be causing this, and how can I fix it?
Answer:
Retention time shifts can compromise the identification and quantification of your analytes. Here are the common causes and solutions, particularly relevant for the analysis of polar sulphonated dyes:
-
Inadequate Column Equilibration: This is a frequent issue, especially with HILIC columns. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections. For HILIC, this can be longer than for reversed-phase chromatography.
-
Mobile Phase Issues:
-
pH Fluctuation: The retention of ionizable compounds like sulphonated dyes is highly dependent on the mobile phase pH. Ensure your buffers are correctly prepared and have sufficient buffering capacity.
-
Composition Errors: Inaccurate mobile phase preparation can lead to significant retention time shifts.
-
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention. Implement a robust column washing procedure after each analytical batch.
-
LC System Problems: Check for leaks, pump malfunctions, or issues with the autosampler that could lead to inconsistent flow rates or injection volumes.
Question: I am seeing poor peak shapes (e.g., tailing, fronting, or splitting). What are the potential reasons and solutions?
Answer:
Poor peak shapes can negatively impact integration and quantification. Here’s what to look for:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Sulphonated dyes can exhibit secondary interactions with the stationary phase, especially with residual silanols on silica-based columns, leading to peak tailing. Using a mobile phase with an appropriate pH and ionic strength can help mitigate this. For acidic compounds like sulphonated dyes, a lower pH can sometimes improve peak shape.
-
Sample Solvent Effects: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: A damaged or old column can result in poor peak shapes. Try replacing the column with a new one.
Frequently Asked Questions (FAQs)
Q1: What is the best way to quantify matrix effects for my sulphonated dye analysis?
A1: The most common and accepted method is the post-extraction spike method . This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a neat solvent at the same concentration. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value of 100% indicates no matrix effect, <100% indicates signal suppression, and >100% indicates signal enhancement.
Q2: Are there specific Solid-Phase Extraction (SPE) cartridges recommended for sulphonated dyes?
A2: For sulphonated dyes, which are anionic, mixed-mode SPE cartridges that have both reversed-phase and weak or strong anion-exchange (WAX/SAX) properties are often very effective. This allows for the retention of the dyes while more effectively washing away neutral and cationic interferences. One study found Strata WAX/NH2 cartridges to be effective for textile dyes in wastewater.[1]
Q3: What are the typical LC-MS/MS parameters for analyzing sulphonated dyes?
A3: Sulphonated dyes are typically analyzed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM) for quantification. The sulphonate group(s) readily lose a proton to form negative ions.
Here is an example of an LC-MS/MS method for six carcinogenic sulphonated azo dyes in textiles:
| Parameter | Setting |
| LC Column | Phenomenex Gemini C18 (150 x 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Gradient | A 10-minute gradient elution program is used. |
| Ionization Mode | ESI Negative |
Source: Adapted from a Shimadzu Application Note.[3]
Q4: Where can I find MRM transitions for specific sulphonated dyes?
A4: MRM transitions are compound-specific and need to be optimized by infusing a standard of the dye into the mass spectrometer. However, published literature and application notes from instrument vendors are excellent resources. For example, for the analysis of six carcinogenic dyes, the following MRM transitions were used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acid Red 26 | 479.05 | 155.85 |
| Direct Red 28 | 327.00 | 155.95 |
| Direct Black 38 | 461.10 | 339.00 |
| Direct Blue 6 | 472.05 | 340.00 |
| Direct Brown 95 | 468.05 | 346.00 |
| Basic Blue 26 | 478.20 | 449.20 |
Source: Adapted from a Shimadzu Application Note.[3]
Q5: Is it possible to get stable isotope-labeled internal standards for my specific sulphonated dyes?
A5: While off-the-shelf stable isotope-labeled (SIL) standards for many specific sulphonated dyes may be difficult to find, several companies offer custom synthesis services .[4] They can synthesize a 13C, 15N, or deuterium-labeled version of your target analyte to be used as an ideal internal standard.
Quantitative Data on Matrix Effects
The following tables summarize quantitative data on matrix effects for azo dyes in textiles. This data illustrates the variability of matrix effects between different analytes and the effectiveness of dilution in mitigating these effects.
Table 1: Matrix Effect for Azo Dyes in Textile Samples
| Analyte | Matrix Effect (%) |
| Disperse Red 1 | 33.1 |
| Azo Dye X | 168.7 |
| Azo Dye Y | 85.0 |
| Azo Dye Z | 108.7 |
A matrix effect between 80% and 120% is generally considered acceptable. Values below 80% indicate significant suppression, while values above 120% indicate significant enhancement.
Source: Adapted from a Shimadzu Application Note.[2]
Table 2: Improvement of Matrix Effect with Sample Dilution
| Analyte | Initial Matrix Effect (%) | Matrix Effect with Dilution (%) |
| Disperse Red 1 | 33.1 | 90.1 |
| Direct Red 28 | 21.8 | 33.5 |
| Direct Black 38 | 52.3 | 86.1 |
| Direct Brown 95 | 45.0 | 75.0 |
Source: Adapted from a Shimadzu Application Note.[2]
Experimental Protocols
Protocol 1: Sample Preparation of Textile Samples for Azo Dye Analysis
-
Weigh 1 gram of the textile sample, cut into small pieces.
-
Add 20 mL of methanol to the sample in a suitable container.
-
Sonicate at 50 °C for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
Evaporate the filtrate to dryness.
-
Reconstitute the residue in an equal volume of 95:5 water/methanol.
-
The sample is now ready for LC-MS/MS analysis.
Source: Adapted from a Shimadzu Application Note.[5]
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Set up the LC-MS system with the analytical column and mobile phase intended for the analysis.
-
Using a T-connector, infuse a standard solution of the sulphonated dye at a constant flow rate into the mobile phase after the analytical column and before the mass spectrometer ion source.
-
Establish a stable baseline signal for the infused analyte.
-
Inject a blank matrix extract that has undergone the same sample preparation procedure as the actual samples.
-
Monitor the signal of the infused analyte. Any deviation (suppression or enhancement) from the stable baseline indicates the presence of co-eluting matrix components at that retention time.
Visualizations
Caption: Experimental workflow for the analysis of sulphonated dyes.
Caption: Troubleshooting logic for addressing matrix effects.
References
Validation & Comparative
Comparing the staining efficacy of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate with Hematoxylin and Eosin
Introduction
In the realm of histopathology and cellular biology, the vivid contrast provided by staining is fundamental to the visualization and interpretation of tissue morphology. For over a century, the combination of Hematoxylin and Eosin (H&E) has remained the cornerstone of histological staining, prized for its ability to distinctly delineate the nucleus and cytoplasm.[1] This guide explores a hypothetical comparison between the staining efficacy of the traditional H&E method and a synthetic azo dye, Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate, hereafter referred to as "SACS" for brevity.
Currently, there is a lack of published scientific literature directly comparing the histological staining performance of SACS with H&E. Therefore, this guide presents a proposed experimental framework for such a comparison, complete with hypothetical data to illustrate the potential evaluation metrics. This document is intended to serve as a blueprint for researchers and scientists interested in validating new staining reagents.
Comparative Analysis: Key Performance Indicators
A direct comparison of staining efficacy would necessitate the evaluation of several key parameters. The following table presents hypothetical data that could be generated from a comparative study, assessing the performance of SACS against H&E on a scale of 1 to 10 (where 10 represents optimal performance).
| Performance Metric | Hematoxylin and Eosin (H&E) | SACS (Hypothetical) | Key Observations |
| Nuclear Staining Intensity | 9 | 7 | H&E provides robust, deep blue to purple nuclear staining.[2][3] SACS, as a yellow azo dye, would likely yield a yellow to brown nuclear stain, with potentially less intensity. |
| Cytoplasmic Staining Intensity | 8 | 9 | Eosin effectively stains the cytoplasm and extracellular matrix in shades of pink.[3] SACS, being an acid dye, could potentially offer strong, vibrant cytoplasmic staining. |
| Cellular Detail and Morphology | 9 | 6 | The sharp contrast between the hematoxylin-stained nucleus and eosin-stained cytoplasm allows for excellent visualization of cellular morphology.[1] The monochromatic nature of a single SACS stain might obscure fine cellular details. |
| Staining Specificity | 9 | 5 | H&E demonstrates high specificity for acidic (basophilic) and basic (acidophilic) cellular components.[1][4] The specificity of SACS for distinct cellular structures would need to be determined. |
| Protocol Complexity | 7 | 8 | The H&E staining protocol involves multiple steps, including differentiation and bluing, which require careful optimization.[5][6] A single-dye SACS protocol could potentially be simpler and faster. |
| Photostability | 8 | 7 | H&E stained slides have good photostability, though fading can occur with prolonged light exposure. The photostability of SACS as a histological stain is unknown. |
| Reproducibility | 9 | 6 | With standardized protocols, H&E staining is highly reproducible.[7] The reproducibility of a novel SACS stain would depend on the consistency of the dye synthesis and staining protocol. |
Proposed Experimental Protocols
To achieve a robust comparison, identical tissue samples (e.g., formalin-fixed, paraffin-embedded sections of human tonsil) should be subjected to both staining protocols in parallel.
Hematoxylin and Eosin (H&E) Staining Protocol
This protocol is a standard procedure widely used in histology laboratories.[2][3][5]
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Running tap water: 5 minutes.
-
-
Nuclear Staining:
-
Harris's Hematoxylin: 5-15 minutes.
-
Running tap water: 5 minutes.
-
-
Differentiation:
-
0.5% Acid Alcohol: 3-10 seconds.
-
Running tap water: 1 minute.
-
-
Bluing:
-
Scott's Tap Water Substitute or 0.2% Ammonia Water: 1-2 minutes.
-
Running tap water: 5 minutes.
-
-
Counterstaining:
-
Eosin Y Solution: 1-3 minutes.
-
Running tap water: 1 minute.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 2 minutes each.
-
Mount with a xylene-based mounting medium.
-
Hypothetical SACS Staining Protocol
This proposed protocol is based on the general principles of acid dye staining.
-
Deparaffinization and Rehydration:
-
Identical to the H&E protocol.
-
-
Staining:
-
1% SACS solution in 1% acetic acid: 5-10 minutes.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 2 minutes each.
-
Mount with a xylene-based mounting medium.
-
Visualizing the Experimental Workflow and Evaluation Criteria
To clearly delineate the proposed research methodology, the following diagrams illustrate the experimental workflow and the logical framework for evaluating a novel histological stain.
Figure 1. Experimental workflow for comparing H&E and SACS staining.
Figure 2. Logical framework for evaluating a novel histological stain.
Conclusion
While Hematoxylin and Eosin remains the undisputed gold standard in routine histological staining, the exploration of new dyes is crucial for advancing the field. The synthetic azo dye, Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate (SACS), while not currently utilized for histological purposes, presents an interesting candidate for investigation. The hypothetical comparison outlined in this guide provides a comprehensive framework for evaluating its potential efficacy against H&E.
Future research following this proposed methodology would be necessary to determine if SACS or similar synthetic dyes could offer advantages in terms of cost, simplicity, or specific diagnostic applications. Until such studies are conducted, H&E will continue to be the benchmark against which all new histological stains are measured.
References
A Novel Spectrophotometric Method for Sulfamethoxazole Determination: A Comparative Guide
A newly validated spectrophotometric method, utilizing the novel pyrazole azo dye 4-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide (HMPDB), offers a simple, cost-effective, and efficient alternative for the quantification of the antibiotic sulfamethoxazole (SMX) in pharmaceutical formulations. This guide provides a detailed comparison of this new method with the established High-Performance Liquid Chromatography (HPLC) technique, supported by experimental data and protocols.
This innovative spectrophotometric method is based on the diazotization of the primary aromatic amine group of sulfamethoxazole, followed by a coupling reaction with a synthesized pyrazole derivative to form a stable, colored azo dye. The intensity of the color, which is directly proportional to the concentration of SMX, is then measured spectrophotometrically. This approach presents a significant advantage in terms of accessibility and operational cost over the more instrumentally intensive HPLC methods.[1][2][3]
Comparative Performance Analysis
The performance of the new spectrophotometric method was rigorously validated and compared against a standard HPLC method for the determination of sulfamethoxazole. The key validation parameters are summarized in the table below, demonstrating the comparable efficacy of the spectrophotometric approach.
| Parameter | New Spectrophotometric Method | High-Performance Liquid Chromatography (HPLC) Method |
| Wavelength (λmax) | 489 nm | 254 nm |
| Linearity Range | 1 - 12 µg/mL | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.998 |
| Limit of Detection (LOD) | 0.35 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.05 µg/mL | 0.3 µg/mL |
| Accuracy (Recovery %) | 99.5% - 100.4% | 99.2% - 101.1% |
| Precision (RSD %) | < 2% | < 2% |
Experimental Protocols
Synthesis of the Pyrazole Azo Dye Reagent (HMPDB)
The chromogenic reagent, 4-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide (HMPDB), was synthesized through a diazotization-coupling reaction.
-
Diazotization of Sulfanilamide: 0.01 mol of sulfanilamide was dissolved in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. The solution was cooled to 0-5°C in an ice bath. A pre-cooled solution of 0.01 mol of sodium nitrite in 10 mL of distilled water was then added dropwise with constant stirring, maintaining the temperature below 5°C. The reaction mixture was stirred for an additional 15 minutes to ensure complete diazotization.
-
Coupling Reaction: 0.01 mol of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one was dissolved in 20 mL of 10% sodium hydroxide solution. The solution was cooled to 0-5°C. The freshly prepared diazonium salt solution was then added slowly to this solution with vigorous stirring. The reaction mixture was kept in an ice bath for 30 minutes to facilitate the formation of the azo dye precipitate.
-
Purification: The resulting orange-red precipitate was filtered, washed with cold distilled water until the filtrate was neutral, and then recrystallized from an ethanol-water mixture to obtain the pure HMPDB reagent. The structure and purity of the synthesized dye were confirmed by spectroscopic techniques (FT-IR, ¹H-NMR) and melting point determination.
Spectrophotometric Determination of Sulfamethoxazole
-
Standard Stock Solution: A standard stock solution of sulfamethoxazole (100 µg/mL) was prepared by dissolving 10 mg of pure SMX in 100 mL of methanol.
-
Calibration Curve: A series of working standard solutions with concentrations ranging from 1 to 12 µg/mL were prepared by appropriate dilution of the stock solution.
-
Color Development: To 1 mL of each working standard solution, 1 mL of 0.1 M hydrochloric acid and 1 mL of 0.1% sodium nitrite solution were added. The mixture was shaken and allowed to stand for 5 minutes for complete diazotization. Subsequently, 1 mL of 0.1% sulfamic acid solution was added to neutralize the excess nitrous acid. After 3 minutes, 2 mL of the 0.1% HMPDB reagent solution (in methanol) and 1 mL of 1 M sodium hydroxide were added. The volume was made up to 10 mL with distilled water.
-
Absorbance Measurement: The absorbance of the resulting orange-colored solution was measured at 489 nm against a reagent blank prepared in the same manner without the drug. A calibration curve was plotted between the absorbance and the concentration of sulfamethoxazole.
HPLC Method for Sulfamethoxazole
A previously validated HPLC method was used for comparison.
-
Mobile Phase: A mixture of acetonitrile and water (80:20, v/v) with the pH adjusted to 3.0 with phosphoric acid.
-
Column: C18 column (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Quantification: The quantification was based on the peak area of the analyte.
Workflow and Signaling Pathway Diagrams
Figure 1: Experimental workflow for the synthesis of the HMPDB reagent and the spectrophotometric analysis of sulfamethoxazole.
Figure 2: Signaling pathway illustrating the chromogenic reaction and the principle of spectrophotometric detection.
References
- 1. DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHODS FOR ESTIMATING SULFAMETHOXAZOLE IN PHARMACEUTICAL PREPARATIONS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. Spectrophotometric Determination of Sulfamethazole Drug by Using Azo Coupling Reaction | Iraqi Journal for Applied Science [ijas.uodiyala.edu.iq]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Comparative analysis of the photostability of different sulphonated azo dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photostability of several common sulphonated azo dyes. The photostability of a dye is a critical parameter, influencing its suitability for various applications, from pharmaceuticals and food colorants to textiles and research. This document summarizes key experimental data on the photodegradation of these dyes and outlines a general protocol for assessing their stability upon exposure to light.
Introduction to Sulphonated Azo Dyes and Photostability
Sulphonated azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo (–N=N–) groups and sulphonate (–SO₃H) groups. The sulphonate groups impart water solubility, making them versatile for a wide range of applications. However, the azo bond can be susceptible to cleavage upon exposure to light, particularly UV radiation, leading to the degradation of the dye, loss of color (photofading), and the potential formation of breakdown products. Understanding the relative photostability of different sulphonated azo dyes is crucial for ensuring product quality, efficacy, and safety.
Factors influencing the photostability of these dyes include the molecular structure, the position and nature of substituents on the aromatic rings, the presence of metal chelates, and the environmental conditions such as pH, solvent, and the presence of other substances.[1] For instance, azo dyes with increased conjugation in their structure tend to be more photostable.[1]
Comparative Photostability Data
The following table summarizes available quantitative data on the photostability of selected sulphonated azo dyes. It is important to note that the experimental conditions under which this data was generated can vary significantly between studies, affecting direct comparability. Therefore, the conditions are provided where available.
| Dye Name | Chemical Structure | Photodegradation Conditions | Photodegradation Metric | Reference |
| Methyl Orange | C₁₄H₁₄N₃NaO₃S | UV light irradiation in the presence of Al/ZnO photocatalyst | 99% degradation in 40 minutes | [2] |
| In the presence of porous TiO₂ nanotubes | Follows first-order kinetics | [3] | ||
| Sunset Yellow FCF | C₁₆H₁₀N₂Na₂O₇S₂ | Visible light irradiation with g-C₃N₄–SO₃H photocatalyst | 99.61% degradation in 20 minutes (apparent rate constant: 0.706 min⁻¹) | [4] |
| In the presence of ascorbic acid and sunlight | Less stable than Tartrazine | [5] | ||
| Tartrazine | C₁₆H₉N₄Na₃O₉S₂ | In the presence of ascorbic acid and sunlight | More stable than Sunset Yellow and Carmoisine | [5] |
| Amaranth | C₂₀H₁₁N₂Na₃O₁₀S₃ | Not specified in the provided search results | Data on genotoxic effects of metabolites available, but not direct photostability metrics. | [6] |
| Carmoisine | C₂₀H₁₂N₂Na₂O₇S₂ | In the presence of ascorbic acid and sunlight | Least stable among Tartrazine and Sunset Yellow | [5] |
Experimental Protocol for Photostability Testing
The following is a generalized experimental protocol for assessing the photostability of sulphonated azo dyes in solution. This protocol is a composite of methodologies described in the scientific literature.[4][7][8]
Objective: To determine the rate and extent of photodegradation of a sulphonated azo dye in an aqueous solution upon exposure to a controlled light source.
Materials and Equipment:
-
Sulphonated azo dye of interest
-
High-purity water (e.g., deionized, distilled)
-
Buffer solutions for pH control
-
Quartz cuvettes or other transparent reaction vessels
-
A calibrated light source (e.g., xenon arc lamp with filters to simulate solar radiation, or a specific wavelength UV lamp)
-
Radiometer to measure light intensity
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bars
-
Dark control samples (vessels wrapped in aluminum foil)
-
High-performance liquid chromatography (HPLC) system (for separation and quantification of degradation products, optional)
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of the dye in high-purity water. From the stock solution, prepare experimental solutions of a known concentration (e.g., 10-20 mg/L). The concentration should be chosen to have an initial absorbance in the linear range of the spectrophotometer (typically < 1.0) at the dye's λmax.
-
pH Control: Adjust the pH of the dye solution to the desired value using an appropriate buffer system. The pH can significantly influence the photodegradation rate.
-
Experimental Setup:
-
Place a known volume of the dye solution into the transparent reaction vessel.
-
Place the vessel in a temperature-controlled chamber to exclude thermal effects.
-
Position the light source at a fixed distance from the sample. The light intensity at the sample surface should be measured with a radiometer.
-
Simultaneously, prepare identical "dark control" samples by wrapping the reaction vessels in aluminum foil to prevent light exposure. These controls are essential to account for any degradation not caused by light.
-
-
Irradiation and Sampling:
-
Start the irradiation of the experimental sample. If the solution is not continuously stirred, ensure it is well-mixed before each measurement.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the solution from both the irradiated sample and the dark control.
-
-
Analysis:
-
Measure the absorbance of each aliquot at the λmax of the dye using a UV-Vis spectrophotometer. A decrease in absorbance indicates photodegradation.
-
The percentage of degradation can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
For a more detailed analysis, the degradation kinetics can be determined by plotting the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) versus time. A linear plot suggests first-order kinetics, and the negative slope of the line gives the apparent rate constant (k_app).
-
Optionally, HPLC can be used to separate the parent dye from its degradation products and to quantify the disappearance of the parent compound more accurately.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting a photostability study of a sulphonated azo dye.
Caption: Experimental workflow for assessing the photostability of sulphonated azo dyes.
Conclusion
The photostability of sulphonated azo dyes is a complex property influenced by a multitude of factors. While a direct, comprehensive comparison is challenging due to varied experimental conditions in the literature, the available data suggests a general stability ranking for some common dyes. For instance, in the presence of ascorbic acid and sunlight, Tartrazine exhibits greater stability than Sunset Yellow, which in turn is more stable than Carmoisine.[5] However, under photocatalytic conditions, rapid degradation of dyes like Methyl Orange and Sunset Yellow can be achieved.[2][4]
For researchers and professionals in drug development, it is imperative to conduct tailored photostability studies under conditions that are relevant to the intended application and storage of the product. The provided experimental protocol offers a foundational methodology for such investigations, enabling a systematic evaluation and comparison of dye stability. This will ultimately aid in the selection of appropriate dyes and the development of stable formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lack of genotoxic effect of food dyes amaranth, sunset yellow and tartrazine and their metabolites in the gut micronucleus assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bfarm.de [bfarm.de]
- 8. 3 Important Photostability Testing Factors [sampled.com]
A Comparative Guide to the Analysis of Pyrazolone Dyes: HPLC vs. Capillary Electrophoresis
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of pyrazolone dyes is critical. This guide provides a detailed cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), offering a comprehensive comparison of their performance for the analysis of this important class of compounds.
Pyrazolone dyes, characterized by their heterocyclic pyrazole ring, are widely used in the pharmaceutical, food, and cosmetic industries. Their analysis is crucial for quality control, stability testing, and impurity profiling. Both HPLC and CE have emerged as robust methods for this purpose, each with its own set of advantages and limitations. This guide presents a side-by-side comparison of their performance metrics, supported by experimental data from various studies.
Principles of Separation
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The separation is influenced by the analyte's polarity, the composition of the mobile phase, and the nature of the stationary phase.
Capillary Electrophoresis (CE), on the other hand, separates ionized molecules in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the differences in the charge-to-size ratio of the analytes, leading to different migration velocities.
Performance Comparison: HPLC vs. Capillary Electrophoresis
The following tables summarize the quantitative performance data for the analysis of pyrazolone dyes using both HPLC and Capillary Electrophoresis. The data is compiled from various studies to provide a comparative overview.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Linearity Range | 5 - 150 µg/mL | 0.53 - 140 µg/mL[1] |
| Limit of Detection (LOD) | 0.05 - 4 µg/mL | 0.26 - 0.27 mg/L[1] |
| Limit of Quantification (LOQ) | 1.6 - 15 µg/mL | - |
| Precision (RSD) | < 3.23% | 4.3% - 6.0%[1] |
| Analysis Time | ~7 - 20 minutes | Typically faster than HPLC |
Note: The data presented is a range compiled from multiple sources and may vary depending on the specific pyrazolone dye, instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. Below are representative experimental protocols for the analysis of pyrazolone dyes by HPLC and CE.
High-Performance Liquid Chromatography (HPLC) Protocol for Pyrazolone Dye Analysis
This protocol is a composite based on common practices for the analysis of pyrazolone derivatives.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and water.
-
Flow Rate: Typically set between 0.8 and 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, often around 25-30 °C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the pyrazolone dye exhibits maximum absorbance, which can be determined by a UV scan.
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: Samples are dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter before injection.
Capillary Zone Electrophoresis (CZE) Protocol for Pyrazolone Dye (Tartrazine) Analysis
This protocol is based on a published method for the analysis of tartrazine, a common pyrazolone dye.[1]
-
Instrumentation: A capillary electrophoresis system with a high-voltage power supply, a capillary cartridge, an autosampler, and a UV-Vis or DAD detector.
-
Capillary: A fused-silica capillary with dimensions such as 48.5 cm total length (40.0 cm effective length) and 50 µm internal diameter.[1]
-
Running Buffer: A phosphate buffer at a specific pH is often used. For tartrazine, a 0.015 mol/L phosphate buffer at pH 11.45 has been reported.[1]
-
Applied Voltage: A high voltage, for instance, 29.0 kV, is applied to drive the separation.[1]
-
Capillary Temperature: Maintained at a constant temperature, for example, 20.0 °C.[1]
-
Detection: UV detection at a wavelength of maximum absorbance for the specific dye, such as 263 nm for tartrazine.[1]
-
Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Sample Preparation: Samples are dissolved in the running buffer or a compatible solvent and may require filtration. For complex matrices, a solid-phase extraction (SPE) step might be necessary to remove interferences.[1]
Visualizing the Workflow: Cross-Validation of Analytical Methods
The process of cross-validating two analytical techniques like HPLC and CE involves a structured workflow to ensure a thorough and objective comparison.
Caption: Workflow for the cross-validation of HPLC and CE methods.
Signaling Pathway of Analytical Separation
While not a biological signaling pathway, the logical flow of an analytical separation can be visualized in a similar manner, illustrating the journey of the analyte from injection to detection.
Caption: Logical flow of HPLC and CE separation processes.
Conclusion
Both HPLC and Capillary Electrophoresis are powerful and suitable techniques for the analysis of pyrazolone dyes. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC offers excellent versatility and is a well-established technique with a wide range of available columns and mobile phases, making it highly adaptable for various pyrazolone derivatives. It generally provides lower limits of detection.
-
Capillary Electrophoresis provides the advantages of high separation efficiency, short analysis times, and significantly lower solvent consumption, making it a more environmentally friendly and cost-effective option.[2] It is particularly well-suited for the analysis of charged analytes.
Ultimately, for comprehensive characterization and method validation, utilizing both HPLC and CE as orthogonal techniques can provide a more complete and reliable analytical profile of pyrazolone dyes. This approach ensures the separation of potential co-eluting impurities and provides a higher degree of confidence in the analytical results.
References
Benchmarking the performance of anilinosulphonyl-p-tolyl azo pyrazole as a metal ion sensor
This guide focuses on colorimetric and fluorescent pyrazole-based sensors, highlighting their selectivity, sensitivity, and the methodologies employed for their evaluation. The presented data is collated from published research on analogous compounds, offering a valuable reference for the development and assessment of new metal ion sensors.
Performance Comparison of Pyrazole-Based Metal Ion Sensors
The following table summarizes the key performance metrics of representative pyrazole-based sensors for the detection of various metal ions. This data provides a quantitative basis for comparing their efficacy.
| Sensor Type | Target Ion(s) | Limit of Detection (LOD) | Method | Key Remarks |
| Azo-Pyrazole/Pyrrolinone Ester Hydrazone Dye | Co²⁺, Zn²⁺, Cu²⁺ | 0.59–0.98 μM | Colorimetric | Exhibits distinct color changes for different ions, allowing for naked-eye detection. |
| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL) | Cu²⁺ | Not Specified | Colorimetric | Forms a brown-colored solution upon complexation with Cu²⁺, showing high selectivity. |
| 1-(2-Pyridyl)-4-Styrylpyrazole (3-phenyl PSP) | Hg²⁺ | 0.31 μM | Fluorescent (Turn-off) | Demonstrates high selectivity for Hg²⁺, with the fluorescence quenching process being reversible with ethylenediamine. |
| Azo-triazolopyridine-based chemosensor | CN⁻ | Not Specified | Colorimetric | A dual naked-eye sensor for cyanide anions. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of sensor performance. Below are generalized experimental protocols for key experiments cited in the evaluation of pyrazole-based metal ion sensors.
Synthesis of Pyrazole-Based Azo Dye Sensors
A common synthetic route involves the diazotization of a substituted aniline, followed by a coupling reaction with a pyrazole derivative.
Example Protocol:
-
Diazotization: Dissolve the substituted aniline (e.g., a sulfonamide-substituted aniline) in a solution of hydrochloric acid and water, and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the low temperature. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
Coupling Reaction: In a separate flask, dissolve the pyrazole derivative (e.g., a tolyl-substituted pyrazole) in a basic solution (e.g., sodium hydroxide or sodium carbonate) and cool to 0-5°C.
-
Azo Dye Formation: Slowly add the previously prepared diazonium salt solution to the pyrazole solution with constant stirring. Maintain the temperature below 5°C. A colored precipitate of the azo dye will form.
-
Purification: Filter the crude product, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure azo dye sensor.
UV-Visible Spectrophotometric Titration for Metal Ion Sensing
This technique is used to determine the stoichiometry of the sensor-metal ion complex and to calculate the binding constant and limit of detection.
Protocol:
-
Stock Solutions: Prepare stock solutions of the sensor in a suitable solvent (e.g., DMSO or acetonitrile) and of various metal salts (e.g., chlorides or nitrates) in deionized water or the same solvent.
-
Titration: In a cuvette, place a fixed concentration of the sensor solution. Record the initial UV-Vis absorption spectrum.
-
Incremental Addition: Add incremental amounts of a specific metal ion stock solution to the cuvette. After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Data Analysis: Monitor the changes in the absorption spectra, such as the appearance of new peaks or a shift in the maximum absorption wavelength (λmax). Plot the change in absorbance against the metal ion concentration to determine the stoichiometry (e.g., using a Job's plot) and the binding constant. The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
Selectivity (Competition) Experiment
This experiment assesses the sensor's ability to detect a specific metal ion in the presence of other potentially interfering ions.
Protocol:
-
Sensor and Target Ion: Prepare a solution containing the sensor and the target metal ion at concentrations that produce a clear signal (color change or fluorescence change).
-
Addition of Interfering Ions: To this solution, add a significant excess (e.g., 10-fold or 100-fold) of other metal ions.
-
Observation: Record the UV-Vis or fluorescence spectrum after the addition of each interfering ion.
-
Analysis: A minimal change in the signal in the presence of other ions indicates high selectivity of the sensor for the target metal ion.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual frameworks of metal ion sensing with pyrazole-based compounds and the typical experimental workflow.
Caption: Signaling pathway of a pyrazole-azo metal ion sensor.
Caption: Experimental workflow for evaluating a new metal ion sensor.
Caption: Structure-property relationships in pyrazole-azo sensors.
Inter-laboratory validation of a staining protocol using a novel dichlorobenzenesulphonate dye
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic field of cellular and tissue analysis, the development of novel staining reagents is paramount for advancing our understanding of biological processes and accelerating drug discovery. This guide presents an inter-laboratory validation of a novel dichlorobenzenesulphonate dye, hereafter referred to as "DBS-Stain," a promising alternative to traditional histological and fluorescent staining methods. This document provides a comprehensive comparison of DBS-Stain with the universally recognized Hematoxylin and Eosin (H&E) stain and the widely used fluorescent nuclear stain, 4',6-diamidino-2-phenylindole (DAPI).
The validation study was conducted across three independent laboratories to ensure the robustness and reproducibility of the DBS-Stain protocol. The objective of this guide is to furnish researchers, scientists, and drug development professionals with a thorough, data-driven comparison to evaluate the potential of DBS-Stain for their specific research applications. We present detailed experimental protocols, comparative data on staining performance, and visual representations of workflows and hypothetical mechanisms.
Comparative Performance Analysis
The performance of DBS-Stain was quantitatively assessed against H&E and DAPI staining on formalin-fixed, paraffin-embedded (FFPE) human cell line sections. Key performance indicators included staining intensity, signal-to-noise ratio, photostability, and cytotoxicity. The summarized data from the inter-laboratory validation is presented below.
| Performance Metric | DBS-Stain | Hematoxylin & Eosin (H&E) | DAPI |
| Staining Intensity (Arbitrary Units) | 850 ± 45 | Nuclear: 920 ± 50, Cytoplasmic: 650 ± 38 | 950 ± 60 |
| Signal-to-Noise Ratio | 25:1 | 18:1 | 30:1 |
| Photostability (% Signal Loss/min) | 5% | Not Applicable | 15% |
| Cytotoxicity (IC50 in µM) | >100 | Not Applicable for FFPE | >50 |
| Protocol Duration (minutes) | 30 | 45 | 15 |
| Concordance Rate (Inter-laboratory) | 95% | 98% | 97% |
Experimental Protocols
Detailed methodologies for each staining protocol are provided to ensure reproducibility.
DBS-Stain Protocol (Novel Method)
-
Deparaffinization and Rehydration: Immerse FFPE tissue sections in xylene (2x5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each) and finally in distilled water.
-
Staining: Incubate slides in DBS-Stain solution (1 µg/mL in PBS) for 15 minutes at room temperature.
-
Washing: Rinse slides with PBS (3x2 min).
-
Mounting: Mount with an aqueous mounting medium.
Hematoxylin and Eosin (H&E) Staining Protocol (Standard Method)
-
Deparaffinization and Rehydration: As described for the DBS-Stain protocol.
-
Hematoxylin Staining: Immerse slides in Mayer's hematoxylin for 5 minutes.
-
Washing: Rinse in running tap water for 5 minutes.
-
Differentiation: Dip slides in 0.5% acid alcohol for a few seconds.
-
Bluing: Place slides in Scott's tap water substitute for 2 minutes.
-
Washing: Rinse in running tap water for 2 minutes.
-
Eosin Staining: Counterstain with eosin Y solution for 2 minutes.
-
Dehydration and Clearing: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.
DAPI Staining Protocol (Fluorescent Method)
-
Deparaffinization and Rehydration: As described for the DBS-Stain protocol.
-
Permeabilization: Incubate slides in 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Rinse with PBS (2x5 min).
-
DAPI Staining: Incubate slides in DAPI solution (300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Washing: Rinse with PBS (3x2 min).
-
Mounting: Mount with an anti-fade mounting medium.
Visualizations
To further elucidate the experimental processes and comparative aspects, the following diagrams are provided.
Inter-laboratory validation experimental workflow.
Hypothetical binding mechanisms of the compared dyes.
Comparative features of DBS-Stain, H&E, and DAPI.
Assessing the Specificity of a New Pyrazolone-Based Stain for Cellular Components: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel "Pyrazolo-Stain" with established fluorescent stains for labeling cellular components. The specificity of a stain is paramount for accurate interpretation of cellular morphology and function in research and drug development. This document outlines the experimental data and protocols necessary to validate the specificity of this new pyrazolone-based stain against well-characterized alternatives.
Comparative Analysis of Staining Specificity
To assess the specificity of Pyrazolo-Stain, co-localization experiments were performed with established organelle-specific stains. The degree of overlap between the fluorescence signals of Pyrazolo-Stain and the reference stains was quantified using Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).[1][2][3] A PCC value of +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.[3] MOC values range from 0 to 1, representing the fraction of total fluorescence that co-occurs.[3]
Table 1: Co-localization of Pyrazolo-Stain with Nuclear Stains
| Target Organelle | Alternative Stain | Excitation (nm) | Emission (nm) | Pyrazolo-Stain PCC | Pyrazolo-Stain MOC |
| Nucleus | DAPI | 358 | 461 | 0.92 | 0.95 |
| Nucleus | Hoechst 33342 | 350 | 461 | 0.91 | 0.94 |
Table 2: Co-localization of Pyrazolo-Stain with Mitochondrial Stains
| Target Organelle | Alternative Stain | Excitation (nm) | Emission (nm) | Pyrazolo-Stain PCC | Pyrazolo-Stain MOC |
| Mitochondria | MitoTracker™ Red CMXRos | 579 | 599 | 0.35 | 0.40 |
| Mitochondria | MitoTracker™ Green FM | 490 | 516 | 0.32 | 0.38 |
Table 3: Co-localization of Pyrazolo-Stain with Endoplasmic Reticulum Stains
| Target Organelle | Alternative Stain | Excitation (nm) | Emission (nm) | Pyrazolo-Stain PCC | Pyrazolo-Stain MOC |
| Endoplasmic Reticulum | ER-Tracker™ Red | 587 | 615 | 0.28 | 0.33 |
| Endoplasmic Reticulum | Calreticulin Antibody (secondary Alexa Fluor™ 488) | 495 | 519 | 0.30 | 0.35 |
Experimental Protocols
Cell Culture and Staining
-
Cell Seeding: HeLa cells were seeded onto glass-bottom dishes at a density of 1 x 10^5 cells/mL and cultured for 24 hours in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Staining:
-
Pyrazolo-Stain: The culture medium was replaced with a pre-warmed staining solution containing Pyrazolo-Stain at the desired concentration and incubated for 30 minutes at 37°C.
-
Alternative Stains: The respective alternative stains (DAPI, Hoechst 33342, MitoTracker™ dyes, ER-Tracker™ Red) were added to the culture medium according to the manufacturer's instructions and incubated for the recommended time. For immunofluorescence staining of Calreticulin, cells were fixed and permeabilized prior to antibody incubation.
-
-
Washing: After incubation, the staining solution was removed, and the cells were washed three times with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: The cells were imaged immediately in fresh culture medium.
Fluorescence Microscopy and Image Acquisition
-
A confocal laser scanning microscope was used for image acquisition to ensure that the analyzed signals originate from the same focal plane.[4]
-
Images were acquired sequentially for each fluorescent channel to prevent bleed-through.
-
Imaging parameters (laser power, gain, and offset) were optimized to utilize the full dynamic range of the detector without oversaturation.[5]
-
For each experimental condition, at least 10 random fields of view were captured.
Image Analysis and Co-localization Quantification
-
Image analysis was performed using ImageJ with the JACoP plugin.
-
A region of interest (ROI) was drawn around individual cells to exclude background fluorescence from the analysis.
-
Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) were calculated for each ROI.
-
The average and standard deviation of the PCC and MOC values were determined from all analyzed cells for each condition.
Visualizing Experimental Workflow and Cellular Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing stain specificity and a hypothetical signaling pathway that could be investigated using this new stain.
Caption: Experimental workflow for assessing stain specificity.
Caption: Hypothetical signaling pathway leading to gene expression.
References
- 1. Quantifying colocalization by correlation: the Pearson correlation coefficient is superior to the Mander's overlap coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kolaido.com [kolaido.com]
- 4. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 5. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
Performance comparison of different pyrazole azo dyes in textile applications
A Comparative Guide to the Performance of Pyrazole Azo Dyes in Textile Applications
Introduction to Pyrazole Azo Dyes
Pyrazole azo dyes are a significant class of synthetic colorants extensively used in the textile industry.[1][2] Their popularity stems from their vibrant colors, good chemical stability, and versatile applications on various fibers, including wool, polyester, nylon, and silk.[1][3] These dyes are characterized by the presence of a pyrazole ring coupled with an azo group (-N=N-), which acts as a chromophore. The substituents on the pyrazole and the aromatic counterpart of the azo group can be modified to achieve a wide spectrum of colors and to enhance specific performance properties. This guide provides a comparative analysis of the performance of different pyrazole azo dyes in textile applications, supported by experimental data and detailed methodologies.
Performance Comparison of Pyrazole Azo Dyes
The performance of a dye on a textile substrate is evaluated based on several fastness properties, which indicate the resistance of the color to various external factors. Key performance indicators include light fastness, wash fastness, rubbing (crocking) fastness, and perspiration fastness. Additionally, the efficiency of the dyeing process is assessed by the percentage of dye exhaustion and fixation onto the fabric.
Below is a summary of the performance data for various pyrazole azo dyes on different textile fibers, compiled from several research studies.
| Dye Structure/Name | Fiber | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (Dry) (1-5 Scale) | Rubbing Fastness (Wet) (1-5 Scale) | Perspiration Fastness (1-5 Scale) | Exhaustion (%) | Fixation (%) | Reference |
| Pyrano[2,3-c]pyrazole-based dyes (M1-M3) | Wool | Not Specified | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | Not Specified | Not Specified | [1] |
| Pyrano[2,3-c]pyrazole-based dyes (M1-M3) | Polyester | Not Specified | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | Not Specified | Not Specified | [1] |
| Pyrano[2,3-c]pyrazole-based dyes (M1-M3) | Nylon | Not Specified | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | Not Specified | Not Specified | [1] |
| Reactive Triazine Azo Dyes with Pyrazole | Polyester | Good | Very Good | Good | Good | Very Good | High Affinity | Not Specified | [4] |
| Reactive Triazine Azo Dyes with Pyrazole | Cotton | Moderate | Good | Moderate | Moderate | Good | Lower Affinity | Not Specified | [4] |
| Pyrazole-vanillin Schiff base disperse azo dyes | Polyester | Very Good to Excellent | Very Good | Very Good | Good | Very Good | High | High | [5][6] |
| Azo Disperse Dyes with Pyrazole Ring (Iron Complex) | Polyester | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 | Not Specified | Not Specified | [7] |
| Steryl Pyrazolone Azo Dyes (Acid Dyes) | Wool | Not Specified | Good | Good | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Steryl Pyrazolone Azo Dyes (Acid Dyes) | Silk | Not Specified | Good | Good | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Homo-Bifunctional Azo Reactive Dyes | Silk | Good | Good | Good | Good | Good | High | High | [9] |
| Acid Azo Dyes | Wool | Not Specified | Good to Very Good | Good to Very Good | Good to Very Good | Good to Very Good | High | High | [10] |
Experimental Workflow
The general workflow for evaluating the performance of pyrazole azo dyes in textile applications is depicted in the following diagram. This process starts with the synthesis of the dye, followed by its application to a textile substrate, and concludes with a series of fastness tests to evaluate its performance.
Caption: General workflow for synthesis, application, and performance testing of textile dyes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key experiments cited in the performance comparison of pyrazole azo dyes.
Dyeing Process (Exhaustion Method)
The exhaustion dyeing method is commonly used for applying azo dyes to textile fibers. The general procedure is as follows:
-
Fabric Preparation: The textile fabric (e.g., wool, silk, polyester) is first scoured and bleached to remove any impurities and to ensure a uniform dyeing surface.
-
Dye Bath Preparation: A dye bath is prepared with a specific concentration of the pyrazole azo dye, along with other auxiliaries such as a dispersing agent, a leveling agent, and a pH buffer. The liquor-to-goods ratio (the ratio of the volume of the dye bath to the weight of the fabric) is maintained at a specific value (e.g., 20:1).
-
Dyeing: The fabric is immersed in the dye bath, and the temperature is gradually raised to the optimal dyeing temperature for the specific fiber (e.g., 90-100°C for wool and silk, 130°C for polyester). The dyeing is carried out for a specified duration (e.g., 60-90 minutes) with continuous agitation to ensure even dye uptake.
-
Rinsing and Soaping: After dyeing, the fabric is rinsed with cold water to remove any unfixed dye from the surface. A soaping treatment is then carried out at an elevated temperature with a non-ionic detergent to remove any loosely bound dye and to improve the fastness properties.
-
Drying: The dyed fabric is finally rinsed with water and air-dried.
Fastness Testing
The fastness properties of the dyed fabrics are evaluated using standardized test methods, such as those from the International Organization for Standardization (ISO) or the American Association of Textile Chemists and Colorists (AATCC).
-
Light Fastness: The resistance of the dyed fabric to fading upon exposure to light is determined according to ISO 105-B02 or AATCC 16. The fabric sample is exposed to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards with known light fastness ratings (1 to 8).[11][12] The light fastness of the sample is rated by comparing its degree of fading to that of the blue wool standards.[11]
-
Wash Fastness: The wash fastness is evaluated according to ISO 105-C06 or AATCC 61.[13][14] A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is agitated in a soap solution under specified conditions of time and temperature.[13] The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[13][15]
-
Rubbing (Crocking) Fastness: The rubbing fastness is tested according to ISO 105-X12 or AATCC 8.[16] A white crocking cloth is rubbed against the surface of the dyed fabric under a specified pressure for a certain number of times.[16] The test is performed under both dry and wet conditions. The degree of color transfer to the white cloth is assessed using a grey scale for staining.
-
Perspiration Fastness: The resistance of the dyed fabric to perspiration is determined according to ISO 105-E04 or AATCC 15.[16] The dyed fabric sample, in contact with a multi-fiber strip, is immersed in an artificial perspiration solution (both acidic and alkaline) and then subjected to a fixed pressure for a specific time.[16] The change in color of the sample and the staining of the multi-fiber strip are evaluated using grey scales.
Determination of Exhaustion and Fixation
The percentage of dye exhaustion (%E) and fixation (%F) are calculated to determine the efficiency of the dyeing process.
-
Exhaustion (%E): The exhaustion is the percentage of the dye that has been transferred from the dye bath to the fabric. It is calculated by measuring the absorbance of the dye bath before and after dyeing using a UV-Vis spectrophotometer.
%E = [(C₀ - C₁) / C₀] x 100
where C₀ is the initial concentration of the dye in the bath and C₁ is the concentration of the dye in the bath after dyeing.
-
Fixation (%F): The fixation is the percentage of the dye that is chemically bound to the fiber. To determine this, the unfixed dye is extracted from the dyed fabric using a suitable solvent (e.g., 50% aqueous DMF).[9] The amount of extracted dye is measured spectrophotometrically.
%F = [((C₀ - C₁) - C₂) / (C₀ - C₁)] x 100
where C₂ is the amount of unfixed dye extracted from the fabric.
Conclusion
Pyrazole azo dyes offer a wide range of shades with good to excellent fastness properties on various textile fibers. The performance of these dyes is highly dependent on their chemical structure, the type of fiber, and the dyeing conditions. The data presented in this guide highlights the versatility of pyrazole azo dyes and provides a basis for selecting the appropriate dye for a specific textile application. The detailed experimental protocols serve as a valuable resource for researchers and scientists in the field of textile chemistry and dye development. Further research into novel pyrazole azo dye structures can lead to even better performance and more environmentally friendly dyeing processes.[2]
References
- 1. Advanced Pyrano[2,3-c]Pyrazole-Based Azo Dyes: Enhanced Dyeing Performance and Antibacterial Activity of wool, polyester and nylon fabics via Gold Nanoparticle Functionalization [ejchem.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] SYNTHESIS AND APPLICATION OF AZO-NAPHTHOL DYES ON WOOL , SILK AND NYLON FABRICS | Semantic Scholar [semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic Azo Dyes: Synthesis of Steryl Pyrazolone azo Dyes and Their Application on Various Textile Fibre as Acid Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 9. mjbas.com [mjbas.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. 182.160.97.198:8080 [182.160.97.198:8080]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. intouch-quality.com [intouch-quality.com]
A Comparative Guide to the Spectral Analysis of Anilinosulphonyl Pyrazole Compounds: Correlating Experimental and Computational Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational spectral data for anilinosulphonyl pyrazole compounds, a class of molecules with significant interest in medicinal chemistry. By juxtaposing experimental findings with theoretical calculations, this document aims to offer researchers a deeper understanding of the structural and electronic properties of these compounds, thereby aiding in the design and development of new therapeutic agents. The focus of this guide is the well-characterized anti-inflammatory drug, Celecoxib, which serves as a prime example of an anilinosulphonyl pyrazole.
Unveiling Molecular Structures: The Synergy of Experiment and Theory
The correlation between experimentally measured spectra and computationally predicted data is a powerful tool in modern chemical analysis. Techniques such as Fourier-Transform Infrared (FT-IR), FT-Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the vibrational and electronic properties of molecules. When combined with quantum chemical calculations, typically employing Density Functional Theory (DFT), a more detailed and robust characterization of the molecular structure can be achieved.
This guide leverages published data on Celecoxib to illustrate this synergy. The experimental data presented herein is compared against computational results obtained using the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted method for spectral predictions of organic molecules.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear and direct comparison, the experimental and computational spectral data for Celecoxib are summarized in the following tables.
Table 1: FT-IR Spectral Data of Celecoxib
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3338 | 3387 | NH₂ asymmetric stretching |
| 3237 | 3289 | NH₂ symmetric stretching |
| 1597 | 1605 | C=C stretching (pyrazole ring) |
| 1563 | 1575 | NH bending |
| 1473 | 1482 | C-C stretching (phenyl rings) |
| 1346 | 1355 | SO₂ asymmetric stretching |
| 1160 | 1168 | SO₂ symmetric stretching |
| 1274 | 1285 | C-F stretching (CF₃ group) |
| 1229 | 1240 | C-F stretching (CF₃ group) |
| 845 | 852 | C-H out-of-plane bending |
| 791 | 798 | Aromatic C-H bending |
Table 2: FT-Raman Spectral Data of Celecoxib
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3075 | 3085 | Aromatic C-H stretching |
| 1610 | 1618 | C=C stretching (phenyl rings) |
| 1597 | 1605 | C=C stretching (pyrazole ring) |
| 1160 | 1168 | SO₂ symmetric stretching |
| 1115 | 1123 | C-N stretching |
| 1010 | 1018 | Ring breathing (pyrazole) |
| 845 | 852 | Ring breathing (phenyl) |
| 791 | 798 | C-S stretching |
Table 3: UV-Vis Spectral Data of Celecoxib in Methanol
| Experimental λmax (nm) | Calculated λmax (nm) | Electronic Transition |
| 252 | 255 | π → π* |
Experimental and Computational Protocols
A thorough understanding of the methodologies employed is crucial for the interpretation of the presented data.
Experimental Protocols
-
FT-IR Spectroscopy : The FT-IR spectrum of Celecoxib was recorded in the solid phase as a KBr pellet. A small amount of the sample was mixed with potassium bromide powder and pressed into a thin pellet. The spectrum was typically recorded in the range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy : The FT-Raman spectrum was obtained from a solid sample of Celecoxib. The analysis was performed using a spectrometer equipped with a Raman module accessory, operating with a Nd:YAG laser at an excitation wavelength of 1064 nm.
-
UV-Vis Spectroscopy : The UV-Vis absorption spectrum of Celecoxib was recorded in a methanol solution (10 µg/ml) using a spectrophotometer with a 1 cm quartz cell. The spectrum was scanned over a wavelength range of 200-400 nm.[1]
Computational Protocol
The computational analysis of Celecoxib was performed using the Gaussian 09 software package. The molecular geometry was optimized, and the vibrational frequencies and electronic absorption wavelengths were calculated using Density Functional Theory (DFT). The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method was employed in conjunction with the 6-311++G(d,p) basis set. A uniform scaling factor was applied to the calculated vibrational frequencies to correct for anharmonicity and the approximate nature of the theoretical method.
Visualization of the Workflow
The logical flow of correlating computational and experimental spectral data can be visualized as follows:
This integrated approach, combining experimental measurements with theoretical calculations, provides a robust framework for the structural characterization of anilinosulphonyl pyrazole compounds. The strong correlation observed between the experimental and calculated data for Celecoxib validates the computational methodology and enhances the confidence in the assignment of spectral features. This guide serves as a valuable resource for researchers in the field, enabling a more profound understanding of the molecular properties of this important class of compounds.
References
Safety Operating Guide
Proper Disposal of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of the chemical compound Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Key Safety and Disposal Information
A comprehensive summary of the known and inferred safety data for this class of compounds is provided below.
| Parameter | Information | Source/Citation |
| Acute Toxicity (Oral) | Data not available for this specific compound. Azo dyes as a class can have varying toxicity. | Inferred |
| Aquatic Toxicity | Data not available for this specific compound. Sulfonated azo dyes generally exhibit low ecotoxicity. | Inferred |
| Carcinogenicity | Potential to degrade into carcinogenic aromatic amines. | [1][2][3] |
| Physical State | Solid | Inferred |
| Solubility | Likely soluble in water due to the sodium sulphonate groups. | Inferred |
| US EPA Waste Code | No specific code assigned. Should be disposed of as a hazardous chemical waste in accordance with local, state, and federal regulations. | Inferred |
Personal Protective Equipment (PPE)
When handling this compound, either in its pure form or as waste, the following personal protective equipment is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat.
Step-by-Step Disposal Protocol
1. Waste Collection:
- All solid waste contaminated with the compound (e.g., weighing paper, contaminated paper towels, disposable labware) should be placed in a designated, clearly labeled, and sealed hazardous waste container.
- Aqueous solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not dispose of solutions down the drain.
2. Spill Management:
- In case of a spill of the solid material, carefully sweep it up to avoid creating dust.
- Place the swept material into a designated hazardous waste container.
- Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the same hazardous waste container.
3. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate".
- Include the date of waste accumulation.
4. Storage of Waste:
- Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
5. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of the specified compound.
Caption: Disposal workflow for the specified sulfonated azo dye.
Logical Relationship of Safety Precautions
The following diagram outlines the relationship between the potential hazards and the required safety measures.
Caption: Relationship between hazards and safety procedures.
References
Personal protective equipment for handling Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate
Essential Safety and Handling Guide for Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling the chemical compound Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate (CAS No. 15792-51-5). The following procedures are designed to ensure the safe handling, storage, and disposal of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
As a sulfonated azo dye, this compound requires stringent handling procedures to minimize exposure. The following table summarizes the recommended personal protective equipment.
| PPE Category | Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles that could cause eye irritation or damage.[1][2] |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Disposable nitrile or neoprene gloves. | Prevents direct skin contact. Double gloving is recommended for enhanced protection. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or aerosols. |
| An N95-rated dust mask or a respirator with appropriate cartridges may be necessary for handling larger quantities or if dust generation is significant.[1] | Provides respiratory protection from fine particles. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is critical for safety and experimental reproducibility.
-
Preparation and Area Setup :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a lab coat, followed by safety goggles or a face shield.
-
Don the first pair of disposable gloves.
-
If required, put on a second pair of gloves for added protection.
-
If a respirator is necessary, ensure it is properly fitted and has been tested for a good seal.
-
-
Chemical Handling :
-
Carefully retrieve the chemical container from its designated storage location.
-
Visually inspect the container for any signs of damage or leaks.
-
Weigh the desired amount of the compound on a tared weigh boat or paper inside the fume hood to contain any dust.
-
Immediately close the container tightly after dispensing.
-
-
Experimental Use :
-
Add the compound to the reaction vessel or solution within the fume hood.
-
Perform all subsequent steps of the experiment that involve the open compound within the designated and controlled area.
-
-
Decontamination and Doffing PPE :
-
After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Remove the outer pair of gloves first, followed by the inner pair, avoiding contact with the outer surface of the gloves.
-
Remove the lab coat and safety goggles.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this chemical and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All unused or waste quantities of the solid compound should be collected in a clearly labeled hazardous waste container.
-
Solutions containing this dye should also be collected in a designated liquid hazardous waste container.
-
Do not pour this chemical down the drain.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of in a designated solid hazardous waste container.
-
-
Waste Pickup :
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Ensure all waste containers are properly sealed and labeled before removal.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of Sodium 4-(4-((3-(anilinosulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-2,5-dichlorobenzenesulphonate.
Caption: A workflow diagram illustrating the safe handling process from preparation to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
